O-Tolidine sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.H2O4S/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFWUANWIXMLRI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201179 | |
| Record name | O-Tolidine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-20-4 | |
| Record name | O-Tolidine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Tolidine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-TOLIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8957B7Q6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of O-Tolidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Tolidine sulfate is a key intermediate in the synthesis of O-Tolidine sulfone. Understanding its physical and chemical properties is crucial for the optimization of this synthesis and for ensuring the purity of the final product. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, and physical and chemical characteristics. Due to the nature of this compound as a transient intermediate, some of its specific physicochemical properties are not extensively documented. Therefore, for comparative purposes, this guide also includes data for the parent compound, O-Tolidine, and the final product, O-Tolidine sulfone.
Physicochemical Properties
The quantitative data for O-Tolidine, this compound (where available), and O-Tolidine sulfone are summarized in the tables below for easy comparison.
Table 1: General and Physical Properties
| Property | O-Tolidine | This compound | O-Tolidine Sulfone |
| CAS Number | 119-93-7 | Not explicitly available | 55011-44-4, 71226-58-9 |
| Molecular Formula | C₁₄H₁₆N₂ | C₁₄H₁₆N₂O₄S (as the sulfate salt of O-Tolidine) | C₁₄H₁₄N₂O₂S |
| Molecular Weight | 212.29 g/mol | 310.37 g/mol (as the sulfate salt of O-Tolidine) | 274.34 g/mol |
| Appearance | White to reddish crystals or powder | Precipitated solid | White to yellow to green powder to crystal |
| Melting Point | 128-131 °C | Data not available | >350 °C |
| Boiling Point | 392 °F (200 °C) | Data not available | Data not available |
| Solubility | Slightly soluble in water. Soluble in alcohol and ether. | Precipitates in water | Data not available |
Table 2: Chemical Properties
| Property | O-Tolidine | This compound | O-Tolidine Sulfone |
| Reactivity | Reacts with strong oxidizing agents. | Intermediate in the sulfonation of O-Tolidine. | Stable compound. |
| Stability | Stable under normal conditions. | Formed in situ during the synthesis of the sulfone. | Stable under normal conditions. |
Experimental Protocols
Synthesis of this compound and O-Tolidine Sulfone
The following protocol is based on the synthesis method described in Japanese Patent JP2011016796A, where this compound is a key intermediate.
Objective: To synthesize O-Tolidine sulfone via the formation of an this compound intermediate.
Materials:
-
O-Tolidine
-
Fuming sulfuric acid
-
Water (ice-cold)
-
Alkali solution (e.g., sodium hydroxide solution)
-
Acid solution (e.g., hydrochloric acid)
Procedure:
-
Reaction: React O-Tolidine with fuming sulfuric acid. This is an exothermic reaction and requires careful temperature control.
-
Precipitation of Sulfate: The reaction mixture is then added to ice-cold water. This step causes the precipitation of O-Tolidine sulfone sulfate.[1]
-
Separation: The precipitated O-Tolidine sulfone sulfate is separated from the reaction mixture by filtration.[1]
-
Alkalinization: The separated sulfate salt is then dissolved or suspended in water and made alkaline to yield crude O-Tolidine sulfone.
-
Purification: The crude O-Tolidine sulfone is suspended in water and acidified, followed by pH adjustment for purification.
Visualizations
Synthesis Workflow of O-Tolidine Sulfone
The following diagram illustrates the key steps in the synthesis of O-Tolidine sulfone, highlighting the formation of the this compound intermediate.
Caption: Synthesis workflow of O-Tolidine Sulfone.
References
The Core Mechanism of O-Tolidine Sulfate in Colorimetric Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative performance, and experimental protocols for o-tolidine sulfate in colorimetric assays. O-Tolidine, a sensitive chromogenic reagent, has been a cornerstone in the quantitative analysis of various analytes, most notably residual chlorine and in enzyme-linked assays involving horseradish peroxidase (HRP).
Mechanism of Action
The utility of o-tolidine in colorimetric assays stems from its ability to undergo oxidation in the presence of an oxidizing agent, resulting in the formation of colored products. The specific nature of the colored product and the reaction pathway is dependent on the oxidant and the pH of the reaction medium.
Reaction with Halogens (e.g., Chlorine)
In the presence of free chlorine, o-tolidine undergoes a two-step oxidation process. The initial oxidation results in the formation of a blue, partially oxidized product known as a meriquinone. This intermediate is unstable and is further oxidized to a more stable, yellow diimine derivative. The intensity of the yellow color is directly proportional to the concentration of free chlorine in the sample.[1] The reaction is pH-sensitive, with the yellow color being more stable in acidic conditions.
Peroxidase-Mediated Oxidation
In enzyme-linked colorimetric assays, o-tolidine serves as a chromogenic substrate for horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of o-tolidine. This reaction proceeds through a radical mechanism, forming a blue-colored charge-transfer complex. This blue product can be further oxidized, often with the addition of an acid, to a more stable yellow diimine, which can be quantified spectrophotometrically. The absorbance maximum of this yellow product is typically observed at 438 nm.
dot
Caption: Peroxidase-mediated oxidation of o-tolidine.
Quantitative Data Summary
The performance of o-tolidine-based colorimetric assays is summarized in the table below. These values are indicative and may vary depending on the specific experimental conditions.
| Analyte | Method | Linear Range | Limit of Detection (LOD) | Molar Absorptivity (ε) | Wavelength (λmax) |
| Free Chlorine | Direct Colorimetric | 0.1 - 10 mg/L[1] | 0.026 mg/L | Not readily available | ~440 nm (yellow) |
| Hydrogen Peroxide | HRP-mediated | Not specified | Not specified | Not readily available | 438 nm (yellow) |
| Glucose | GOD-HRP coupled | Not specified | Not specified | Not readily available | 438 nm (yellow) |
Detailed Experimental Protocols
Determination of Residual Chlorine in Water
This protocol is adapted from standard methods for water analysis.
Reagents:
-
O-Tolidine Reagent: Dissolve 1.35 g of o-tolidine dihydrochloride in 500 mL of distilled water. Add this solution to a mixture of 150 mL of concentrated hydrochloric acid and 350 mL of distilled water. Store in a brown bottle and protect from light.
-
Chlorine Standard Solution (100 mg/L): Dilute a commercial sodium hypochlorite solution and standardize by iodometric titration.
Procedure:
-
To 100 mL of the water sample, add 1 mL of the o-tolidine reagent.
-
Mix thoroughly and allow the color to develop in the dark for 5-15 minutes.
-
Measure the absorbance of the yellow solution at approximately 440 nm using a spectrophotometer.
-
Prepare a calibration curve using known concentrations of the chlorine standard solution.
-
Determine the chlorine concentration in the sample from the calibration curve.
dot
References
solubility of O-Tolidine sulfate in different solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
O-Tolidine sulfate is an aromatic amine salt with applications in various analytical and chemical processes. Understanding its solubility in different solvents is crucial for its effective use in research, development, and quality control. Solubility dictates how a compound can be formulated, its reactivity in different media, and its potential environmental fate. This technical guide provides a comprehensive overview of the solubility of this compound, with a primary focus on empowering researchers to determine its solubility through established experimental protocols due to the limited availability of public quantitative data for this specific salt.
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method (following OECD 105 Principles)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance.[1][2] This protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility.[3][4][5][6][7]
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvents of interest (e.g., deionized water, ethanol, methanol, acetone)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a flask of a known volume of the chosen solvent. A preliminary test with a small amount of substance can help estimate the approximate solubility and the required excess.
-
The flasks should be of a suitable size to allow for adequate agitation.
-
-
Equilibration:
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., by taking measurements at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.[8]
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the supernatant.
-
Filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining suspended particles.
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL, mg/L, or molarity.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
For aqueous solutions, the pH of the saturated solution should be measured and reported.
-
Data Presentation
The following table provides a structured format for recording and comparing the experimentally determined solubility of this compound in various solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/L) | Molar Solubility (mol/L) | pH (for aqueous solutions) |
| Water | 25 | ||||
| Ethanol | 25 | ||||
| Methanol | 25 | ||||
| Acetone | 25 | ||||
| Other | 25 |
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. oecd.org [oecd.org]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. filab.fr [filab.fr]
- 6. oecd.org [oecd.org]
- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
O-Tolidine sulfate CAS number and molecular weight
This technical guide provides an overview of the core chemical properties of o-tolidine sulfate, intended for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a chemical compound with the following key identifiers and properties.
| Property | Value | Source |
| CAS Number | 531-20-4 | [1] |
| Molecular Formula | C14H18N2O4S | [1][2] |
| Molecular Weight | 310.37 g/mol | [1][2] |
Experimental Protocols and Signaling Pathways
Further research is required to delineate its specific applications in experimental settings and its role in biological signaling. The following diagram illustrates a generic experimental workflow concept.
References
In-Depth Technical Guide to the Safety and Handling of O-Tolidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for O-Tolidine sulfate, a chemical that requires careful management in a laboratory setting due to its hazardous properties. The following sections detail the chemical and physical characteristics, occupational exposure limits, toxicological data, handling and storage procedures, and emergency protocols. Adherence to these guidelines is crucial for ensuring the safety of all personnel working with this compound.
Chemical and Physical Properties
This compound's physical and chemical properties are essential for understanding its behavior and potential hazards in the laboratory.
| Property | Value | Reference |
| CAS Number | 55011-44-4 | [1] |
| Molecular Formula | C₁₄H₁₆N₂ · H₂SO₄ | N/A |
| Molecular Weight | 274.34 g/mol (sulfone) | [1] |
| Appearance | White to reddish crystals or powder | [2][3] |
| Melting Point | >350 °C (sulfone) | [1] |
| Boiling Point | 392°F (O-Tolidine) | [2] |
| Solubility | Slightly soluble in water | [4] |
| Vapor Pressure | 1 x 10⁻⁶ mmHg (estimated for O-Tolidine) | [2] |
Occupational Exposure Limits
Regulatory bodies have established exposure limits to protect laboratory personnel from the harmful effects of O-Tolidine and its salts.
| Agency | Limit | Value | Notes |
| OSHA | PEL-TWA | 5 ppm (22 mg/m³) | For o-toluidine, skin notation[5][6] |
| NIOSH | REL-C | 0.02 mg/m³ | 60-minute ceiling, potential occupational carcinogen, skin notation[2][3] |
| ACGIH | TLV-TWA | 2 ppm (8.8 mg/m³) | For o-toluidine, skin notation, A3: Confirmed animal carcinogen with unknown relevance to humans[5][7] |
Toxicological Data
This compound is classified as a hazardous substance with significant toxicological concerns, including carcinogenicity.
| Data Type | Value | Species | Route | Reference |
| LD50 | 670 mg/kg | Rat | Oral | [5] |
| LD50 | 520 mg/kg | Mouse | Oral | [5] |
| Carcinogenicity | Known to be a human carcinogen | Human | N/A | [8][9] |
| Carcinogenicity | Carcinogenic in both male and female rats and mice | Animal | Oral | [10] |
Experimental Protocols
Detailed protocols are necessary for the safe handling and monitoring of this compound in a research environment.
Air Sampling: OSHA Method 71 (Adapted for this compound)
This protocol outlines the procedure for collecting airborne this compound to assess workplace exposure levels.
-
Preparation of Sampling Media:
-
Treat two 37-mm glass fiber filters (GFFs) with 0.5 mL of 0.26 N sulfuric acid each.
-
Dry the filters in an oven at 100°C for one hour.
-
Assemble the dried filters into a three-piece cassette, separated by a spacer ring.[11]
-
-
Sample Collection:
-
Calibrate a personal sampling pump to a flow rate of 1 L/min.
-
Attach the sampling cassette to the pump and place it in the breathing zone of the worker.
-
For Time-Weighted Average (TWA) sampling, collect for up to 100 minutes to obtain a sample volume of 100 L.[2]
-
For Ceiling (C) or Short-Term Exposure Limit (STEL) sampling, collect for 15 minutes to obtain a sample volume of 15 L.[2]
-
-
Sample Handling and Analysis:
Surface Wipe Sampling Protocol
This protocol is for assessing surface contamination with this compound.
-
Materials:
-
Glass fiber filters.
-
Solvent (e.g., deionized water, isopropanol).
-
100 cm² template.
-
Sterile, disposable gloves.
-
Sample vials.
-
-
Procedure:
-
Don a new pair of disposable gloves for each sample to prevent cross-contamination.[12]
-
Moisten a glass fiber filter with the chosen solvent.[12]
-
Place the 100 cm² template on the surface to be sampled.[12][13]
-
Wipe the delineated area thoroughly. A common technique is to wipe side-to-side in overlapping strokes, then fold the wipe and wipe again at a 90-degree angle to the first pass.[14]
-
Fold the filter with the exposed side inward and place it in a labeled sample vial.[12]
-
Submit the sample for analysis.
-
Decontamination Procedure
Effective decontamination is critical to prevent the spread of this compound.
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
-
Spill Response:
-
Surface Decontamination:
-
Wash the contaminated area thoroughly with a detergent solution (e.g., Luminox®) and hot water.[17]
-
Rinse the area with hot tap water, followed by a rinse with deionized water.[17]
-
Allow the area to air dry completely.
-
For equipment, after cleaning and drying, wrap it in plastic and label it as decontaminated.[17]
-
Visualized Workflows and Pathways
The following diagrams illustrate key safety workflows and the carcinogenic mechanism of O-Tolidine.
Caption: Workflow for responding to an this compound spill.
Caption: Hierarchy of controls for mitigating this compound exposure.
References
- 1. o-Tolidine Sulfone | CAS#:55011-44-4 | Chemsrc [chemsrc.com]
- 2. osha.gov [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Tolidine [cdc.gov]
- 4. o-Toluidine | 95-53-4 [chemicalbook.com]
- 5. o-Toluidine - IDLH | NIOSH | CDC [cdc.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. o-TOLUIDINE - ACGIH [acgih.org]
- 8. Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Bioassay of o-toluidine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osha.gov [osha.gov]
- 12. skcltd.com [skcltd.com]
- 13. eurofinsus.com [eurofinsus.com]
- 14. response.epa.gov [response.epa.gov]
- 15. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. epa.gov [epa.gov]
Carcinogenic Potential of O-Tolidine and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Tolidine and its derivatives represent a class of aromatic amines with significant carcinogenic potential, posing risks to human health through occupational and environmental exposures. This technical guide provides a comprehensive overview of the carcinogenic properties of these compounds, focusing on their mechanisms of action, metabolic activation, and genotoxicity. Quantitative data from key toxicological studies are summarized, and detailed experimental protocols for assessing carcinogenicity are provided. Furthermore, this guide visualizes the intricate signaling pathways implicated in o-tolidine-induced carcinogenesis, offering a deeper understanding of its molecular-level effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with o-tolidine and its derivatives and in developing strategies to mitigate their harmful effects.
Introduction
O-Tolidine (3,3'-dimethylbenzidine) is an aromatic amine that has been widely used in the manufacturing of dyes and pigments. Due to its structural similarity to benzidine, a known human carcinogen, the carcinogenic potential of o-tolidine has been a subject of extensive research. The International Agency for Research on Cancer (IARC) has classified o-tolidine as a Group 1 carcinogen , indicating that there is sufficient evidence of its carcinogenicity in humans[1]. Epidemiological studies have consistently shown an increased risk of bladder cancer in workers occupationally exposed to o-tolidine[1].
This guide delves into the carcinogenic properties of o-tolidine and its derivatives, providing a detailed analysis of the available scientific evidence.
Carcinogenicity of O-Tolidine
Evidence from Human Studies
Multiple epidemiological studies have established a strong association between occupational exposure to o-tolidine and an elevated risk of urinary bladder cancer[1]. These studies, conducted in various industrial settings, have provided consistent evidence of this association, even after accounting for other potential confounding factors.
Evidence from Animal Studies
The carcinogenicity of o-tolidine has been extensively evaluated in animal models. The National Toxicology Program (NTP) conducted a comprehensive bioassay of o-tolidine hydrochloride in F344 rats and B6C3F1 mice. The results of this study, detailed in Technical Report 153 (TR-153), provide clear evidence of the carcinogenic activity of o-tolidine[2][3].
Table 1: Summary of Carcinogenicity Data for O-Tolidine in Animals
| Species | Strain | Route of Administration | Dose Levels | Target Organs for Tumors | Reference |
| Rat | F344 | Feed | 3,000 ppm, 6,000 ppm | Urinary bladder, Liver, Subcutaneous tissue | NTP TR-153[2][3] |
| Mouse | B6C3F1 | Feed | 1,000 ppm, 3,000 ppm | Liver, Hemangiosarcoma | NTP TR-153[2][3] |
| Rat | Charles River CD | Feed | 1,000 ppm, 2,000 ppm | Subcutaneous tissue, Mammary gland | Weisburger et al., 1978[4] |
| Mouse | HaM/ICR | Feed | 150 ppm, 300 ppm | Liver, Lung | Weisburger et al., 1978[4] |
Quantitative Data from NTP TR-153:
A bioassay of o-tolidine hydrochloride for possible carcinogenicity was conducted by administering the test chemical in feed to F344 rats and B6C3F1 mice. Groups of 50 rats and 50 mice of each sex were administered o-tolidine hydrochloride at different doses for 101 to 104 weeks. In rats, doses were 3,000 or 6,000 ppm, and in mice, 1,000 or 3,000 ppm[3]. The study found that o-tolidine hydrochloride was carcinogenic in both male and female F344 rats and B6C3F1 mice, leading to a significant increase in the incidence of one or more types of neoplasms[3]. Specifically, it caused an increased incidence of subcutaneous tissue fibromas in male rats and mammary gland fibroadenomas or adenomas in female rats. In mice, it induced hemangiosarcomas at various sites in males and hepatocellular carcinomas or adenomas in females[3].
Carcinogenicity of O-Tolidine Derivatives
Several derivatives of o-tolidine have also been investigated for their carcinogenic potential.
4-Chloro-o-toluidine
4-Chloro-o-toluidine has been shown to be carcinogenic in animal studies. It is produced as an intermediate for the pesticide chlordimeform and some azo dyes[5].
3,3'-Dimethylbenzidine-based Dyes
Dyes that can be metabolized to 3,3'-dimethylbenzidine (o-tolidine) are also of concern due to the potential for the release of the carcinogenic parent amine[6][7].
3,3'-Dimethoxybenzidine (o-Dianisidine)
3,3'-Dimethoxybenzidine, another benzidine derivative, has demonstrated multi-organ carcinogenicity in rats when administered in drinking water[8].
Table 2: Carcinogenicity Data for O-Tolidine Derivatives
| Derivative | Species | Strain | Route of Administration | Target Organs for Tumors | Reference |
| 4-Chloro-o-toluidine | Mouse | - | Feed | Hemangiosarcomas | Weisburger et al., 1978[4] |
| 5-Chloro-o-toluidine | Mouse | B6C3F1 | Diet | Hemangiosarcomas, Hepatocellular carcinomas | NCI, 1979a[9] |
| 3,3'-Dimethoxybenzidine | Rat | F344/N | Drinking Water | Skin, Zymbal's gland, Oral cavity, Intestines, Liver | Morgan et al.[8] |
Mechanism of Carcinogenesis
The carcinogenic activity of o-tolidine is primarily attributed to its metabolic activation to reactive electrophilic species that can bind to cellular macromolecules, including DNA.
Metabolic Activation
The initial and critical step in the carcinogenesis of o-tolidine is its metabolic activation, a process primarily carried out by cytochrome P450 (CYP) enzymes in the liver[10][11][12]. The proposed metabolic activation pathway involves the N-hydroxylation of o-tolidine to form N-hydroxy-o-tolidine. This intermediate can then be further metabolized to a reactive nitrenium ion, which is a potent electrophile. While the specific CYP isozymes involved in o-tolidine metabolism are not definitively established, studies on other aromatic amines suggest that CYP1A1 and CYP1A2 are likely major contributors[12][13][14][15][16].
Caption: Metabolic activation of o-tolidine to a DNA-reactive metabolite.
Genotoxicity and DNA Adduct Formation
The reactive metabolites of o-tolidine can covalently bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, which is a critical event in the initiation of cancer. The primary site of adduction for many aromatic amines is the C8 position of guanine.
Signaling Pathways in O-Tolidine Carcinogenesis
The cellular response to o-tolidine-induced DNA damage involves the activation of complex signaling pathways. While the specific pathways directly activated by o-tolidine are still under investigation, it is hypothesized that DNA damage response pathways, such as the ATM-Chk2 and ATR-Chk1 pathways, are likely involved. Chronic inflammation and cellular proliferation driven by pathways like NF-κB and MAPK may also contribute to the promotion and progression of tumors.
Caption: Hypothesized signaling pathways in o-tolidine-induced carcinogenesis.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. A general protocol for testing aromatic amines like o-tolidine is as follows:
-
Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.
-
Metabolic Activation: Since aromatic amines require metabolic activation to become mutagenic, the test should be performed with and without a mammalian microsomal enzyme system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.
-
Procedure: a. Prepare a base agar layer in Petri plates. b. In a test tube, mix the tester strain, the test chemical at various concentrations, and the S9 mix (for activated tests). c. Add molten top agar to the tube, mix, and pour onto the base agar plate. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.
Caption: Workflow for the Ames test.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect chromosomal damage in erythroblasts of mammals. The OECD Guideline 474 provides a standardized protocol for this test[1][4][6][9][17].
-
Test System: Typically, mice or rats are used.
-
Dose Selection: A preliminary study is often conducted to determine the maximum tolerated dose (MTD). The main study usually involves a negative control, a positive control, and at least three dose levels of the test substance, with the highest dose being the MTD.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis: a. Bone marrow cells are flushed from the femurs, and a cell suspension is prepared. For peripheral blood, a smear is made. b. The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). c. At least 2000 PCEs per animal are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. oral ld50 values: Topics by Science.gov [science.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. Dyes metabolized to 3,3'-dimethylbenzidine (3,3'-dimethylbenzidine dye class) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of CYP1A1 and CYP1A2 to the activation of heterocyclic amines in monkeys and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
O-Tolidine Sulfate: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for O-Tolidine sulfate. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. This document outlines the known stability characteristics, recommended storage protocols, potential degradation pathways, and a representative experimental methodology for assessing its stability.
General Stability of this compound
O-Tolidine and its salts, including the sulfate form, are known to be sensitive to environmental factors.[1][2] The primary drivers of degradation are exposure to air and light.[1][2] While specific quantitative stability data for this compound is not extensively available in public literature, the general behavior of O-Tolidine and its dihydrochloride salt provides a strong indication of its stability profile. The product is generally stable under normal, recommended storage conditions.[2][3]
Key Stability Characteristics:
-
Air Sensitivity: O-Tolidine compounds can undergo oxidation when exposed to air.[2] This can lead to the formation of colored degradation products.
-
Light Sensitivity: Exposure to light can also promote degradation.[1] It is crucial to protect the compound from light sources during storage and handling.
-
Thermal Stability: While stable at ambient temperatures, excessive heat should be avoided.[1][3]
Recommended Storage Conditions
To maintain the integrity and purity of this compound, adherence to proper storage conditions is essential. The following recommendations are based on information from safety data sheets for related O-Tolidine compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry area.[1] | To minimize the rate of potential thermal degradation. |
| Light Exposure | Keep in a tightly closed, light-resistant container.[1] | To prevent photodegradation. |
| Atmosphere | Store in a well-ventilated place.[2] For highly sensitive applications, consider storage under an inert gas. | To minimize contact with atmospheric oxygen and prevent oxidation. |
| Container | Use a tightly closed container.[1][2] | To prevent exposure to air and moisture. |
| Incompatible Materials | Store away from strong oxidizing agents, bases, amines, anhydrides, and certain metals.[1][2] | To avoid chemical reactions that could lead to degradation or hazardous situations. |
Potential Degradation Pathways
While specific degradation products of this compound are not extensively documented in readily available literature, based on the chemical structure and known reactivity of aromatic amines, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The primary degradation pathway is likely oxidation of the amine groups, which can lead to the formation of colored quinone-imine structures and other complex oxidation products. This is accelerated by exposure to air and light.
-
Hydrolysis: Although generally stable, under extreme pH and temperature conditions, hydrolysis of the sulfate salt could potentially occur, though this is less likely to be a primary degradation route compared to oxidation.
Caption: Factors influencing the stability of this compound.
Experimental Protocols: Stability-Indicating Method
A stability-indicating analytical method is crucial for quantifying the concentration of the active substance and detecting any degradation products. A High-Performance Liquid Chromatography (HPLC) method is a common and effective technique for this purpose. The following is a representative, non-validated protocol that can serve as a starting point for method development and validation.
Disclaimer: This protocol is a template and must be fully validated for its intended use according to regulatory guidelines (e.g., ICH Q2(R1)).
4.1. Forced Degradation Study
A forced degradation study is performed to generate potential degradation products and to demonstrate the specificity of the analytical method.
4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
4.1.2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to dry heat at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
4.1.3. Sample Analysis: Analyze the stressed samples by the developed HPLC method to identify and separate any degradation products from the parent compound.
Caption: Workflow for a forced degradation study of this compound.
4.2. Representative HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely in the range of 250-300 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
4.3. Method Validation Parameters
Once developed, the method should be validated for the following parameters as per ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. While quantitative data is limited, a clear understanding of its sensitivity to air and light allows for the implementation of appropriate storage and handling procedures. Storing the compound in a cool, dark, and dry place in a tightly sealed container is paramount to maintaining its integrity. For quantitative assessment of stability and the identification of potential degradation products, the development and validation of a stability-indicating HPLC method, guided by forced degradation studies, is strongly recommended. This technical guide provides a foundational framework for researchers and scientists to ensure the quality and reliability of this compound in their work.
References
Methodological & Application
Application Notes: O-Tolidine Sulfate Protocol for Free Chlorine Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of free chlorine concentration is a critical parameter in various scientific and industrial applications, including water purification, disinfection processes, and as a quality control measure in pharmaceutical and chemical manufacturing. The O-Tolidine method offers a simple and rapid colorimetric approach for the quantitative analysis of free residual chlorine. This application note provides a detailed protocol for the use of O-Tolidine sulfate in the detection of free chlorine, including reagent preparation, experimental procedure, and data interpretation. The method is based on the principle that O-Tolidine reacts with free chlorine in an acidic medium to produce a yellow-colored holoquinone, the intensity of which is directly proportional to the concentration of free chlorine.[1]
Principle of the Method
The O-Tolidine test is a colorimetric method where O-Tolidine (3,3'-dimethylbenzidine) reacts with free chlorine (in the form of hypochlorous acid or hypochlorite ion) to form a yellow-colored compound.[1][2] The intensity of the developed color is measured spectrophotometrically, and the concentration of free chlorine is determined by comparison with a standard calibration curve. The reaction is pH-dependent and is typically carried out in an acidic solution.
Quantitative Data Summary
The performance of the this compound method for free chlorine detection is summarized in the table below. These values are compiled from various studies and represent typical performance characteristics.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 437 nm | [2] |
| Linear Range | 0.1 - 5.0 mg/L (ppm) | [2] |
| Limit of Detection (LOD) | 0.026 mg/L | [2] |
| Limit of Quantification (LOQ) | 0.089 - 0.5 mg/L | [2] |
| Reaction Time for Free Chlorine | < 5 seconds | |
| Reaction Time for Total Chlorine | ~ 5 minutes |
Experimental Protocols
Reagent Preparation: this compound Solution
Materials:
-
O-Tolidine dihydrochloride (C₁₄H₁₆N₂·2HCl)
-
Hydrochloric acid (HCl), concentrated
-
Distilled or deionized water
Procedure:
-
Weigh 1.35 g of O-Tolidine dihydrochloride.
-
Dissolve the O-Tolidine dihydrochloride in 500 mL of distilled water.
-
In a separate container, carefully prepare a solution by mixing 150 mL of concentrated hydrochloric acid with 350 mL of distilled water.
-
Add the acid solution to the O-Tolidine solution and mix thoroughly.
-
Dilute the final solution to a total volume of 1000 mL with distilled water.
-
Store the reagent in a brown, tightly sealed bottle and protect it from light. The solution should be stable for several months when stored properly.
Standard Chlorine Solution Preparation
Standard chlorine solutions are unstable and should be prepared fresh for each calibration curve. A common method is to dilute a commercial sodium hypochlorite (bleach) solution and standardize it using titration.
Experimental Workflow for Free Chlorine Detection
References
Application Note: Analysis of Residual Chlorine in Water Using O-Tolidine Sulfate
Introduction
Chlorination is a fundamental process in water treatment for disinfection. Monitoring residual chlorine levels is crucial to ensure both effective disinfection and compliance with regulatory standards. The O-Tolidine method is a conventional and rapid colorimetric technique for determining residual chlorine concentrations in water samples. This application note provides a detailed protocol for the use of O-Tolidine sulfate in the analysis of free and total residual chlorine. O-Tolidine, in an acidic medium, is oxidized by chlorine to produce a yellow-colored holoquinone, the intensity of which is proportional to the chlorine concentration.[1][2] While the dihydrochloride salt of O-Tolidine is more commonly cited in standard methods, this compound can also be used, and for the purpose of this protocol, the preparation using the more readily available O-Tolidine dihydrochloride in a sulfuric acid medium will be described, effectively forming this compound in situ.
Principle of the Method
The O-Tolidine method is based on the oxidation of O-Tolidine by chlorine (present as hypochlorous acid and/or hypochlorite ions) in an acidic solution. This reaction produces a yellow-colored compound, a holoquinone, which can be quantitatively measured. The intensity of the yellow color is directly proportional to the concentration of residual chlorine.[2] The reaction with free chlorine is almost instantaneous, whereas the reaction with combined chlorine (chloramines) is slower. This time difference allows for the differentiation between free and total residual chlorine.
Interferences
Several substances can interfere with the O-Tolidine method, leading to inaccurate results. These include manganese, iron, and nitrites, which can also oxidize O-Tolidine and produce a false positive reading.[2] To account for these interferences, the Orthotolidine-Arsenite (OTA) test is employed. Sodium arsenite is used to selectively reduce the residual chlorine, allowing for the measurement of the color produced by interfering substances alone.
Experimental Protocols
1. Reagent Preparation
-
This compound Reagent:
-
Carefully weigh 1.35 g of O-Tolidine dihydrochloride.
-
In a 1-liter volumetric flask, dissolve the O-Tolidine dihydrochloride in 500 mL of distilled water.
-
In a separate beaker, cautiously add 150 mL of concentrated sulfuric acid to 350 mL of distilled water. (Caution: Always add acid to water, never the other way around, and perform this step in a fume hood with appropriate personal protective equipment).
-
Allow the diluted sulfuric acid solution to cool to room temperature.
-
Slowly add the cooled, diluted sulfuric acid to the O-Tolidine dihydrochloride solution in the volumetric flask.
-
Make up the volume to 1 liter with distilled water and mix thoroughly.
-
Store the reagent in a brown, glass-stoppered bottle, protected from light. The reagent is stable for up to six months.
-
-
Sodium Arsenite Solution (0.5% w/v):
-
Weigh 0.5 g of sodium arsenite (NaAsO₂). (Caution: Sodium arsenite is highly toxic. Handle with extreme care and appropriate personal protective equipment).
-
Dissolve the sodium arsenite in 100 mL of distilled water in a volumetric flask.
-
Mix thoroughly and store in a clearly labeled bottle.
-
2. Standard O-Tolidine Procedure (for waters without significant interference)
-
Analysis of Free Residual Chlorine:
-
Take a 10 mL water sample in a clean test tube or cuvette.
-
Add 0.5 mL of the this compound reagent to the sample and mix rapidly.
-
Immediately (within 15 seconds) measure the absorbance of the yellow color using a spectrophotometer at a wavelength of 435-490 nm or compare the color visually against a set of calibrated standards in a comparator or chloroscope.[3]
-
Record this value as the free residual chlorine concentration.
-
-
Analysis of Total Residual Chlorine:
-
Take a 10 mL water sample in a clean test tube or cuvette.
-
Add 0.5 mL of the this compound reagent to the sample and mix.
-
Allow the color to develop for 5 minutes in the dark.
-
After 5 minutes, measure the absorbance or compare the color as described for free chlorine.
-
Record this value as the total residual chlorine concentration.
-
-
Calculation of Combined Residual Chlorine: Combined Residual Chlorine = Total Residual Chlorine - Free Residual Chlorine
3. Orthotolidine-Arsenite (OTA) Test (for waters with interfering substances)
This procedure requires three separate 10 mL aliquots of the water sample, labeled A, B, and C.
-
Tube A (Free Chlorine + Interferences):
-
To an empty test tube, add 0.5 mL of this compound reagent.
-
Add 10 mL of the water sample and mix quickly.
-
Within 5 seconds, add 0.5 mL of the sodium arsenite solution and mix again.
-
Read the color intensity immediately. This reading represents the free chlorine plus any color from interfering substances.
-
-
Tube B (Interferences Only):
-
To an empty test tube, add 0.5 mL of sodium arsenite solution.
-
Add 10 mL of the water sample and mix.
-
Immediately add 0.5 mL of this compound reagent and mix.
-
Read the color intensity immediately. This reading represents the color produced by interfering substances alone.
-
-
Tube C (Total Chlorine + Interferences):
-
To an empty test tube, add 0.5 mL of this compound reagent.
-
Add 10 mL of the water sample and mix.
-
Allow the color to develop for 5 minutes.
-
Read the color intensity. This reading represents the total chlorine plus interferences.
-
-
Calculations for OTA Test:
-
True Free Residual Chlorine = Reading from Tube A - Reading from Tube B
-
True Total Residual Chlorine = Reading from Tube C - Reading from Tube B
-
Combined Residual Chlorine = True Total Residual Chlorine - True Free Residual Chlorine
-
Data Presentation
Table 1: Performance Characteristics of the O-Tolidine Method
| Parameter | Batch Method | Sequential Injection Method |
| Linear Range | 0 - 3.0 mg/L Cl₂ | 0 - 5.0 mg/L Cl₂ |
| Limit of Quantification | 0.2 mg/L Cl₂ | 0.5 mg/L Cl₂ |
Data adapted from a study on greywater analysis, which may have a different matrix from other water types.[4]
Table 2: Common Interferences in the O-Tolidine Method
| Interfering Substance | Effect |
| Manganese (oxidized forms) | Produces a yellow color with O-Tolidine, leading to a false positive reading for chlorine. |
| Iron (oxidized forms) | Can produce a yellow color, causing a positive interference. |
| Nitrites | Can react with O-Tolidine to produce a yellow color, resulting in a false positive. |
| Turbidity and Color | Can interfere with the colorimetric reading, leading to inaccurate results. Filtration of the sample may be necessary. |
Visualizations
Caption: Workflow for residual chlorine analysis using the O-Tolidine method.
Caption: Simplified reaction of O-Tolidine with chlorine to form a colored product.
Safety Precautions
-
O-Tolidine: O-Tolidine is a suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All work with O-Tolidine should be conducted in a well-ventilated area or a fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with appropriate PPE, including acid-resistant gloves, apron, and face shield. Always add acid to water slowly and with constant stirring to dissipate heat.
-
Sodium Arsenite: Sodium arsenite is highly toxic and a known carcinogen. Handle with extreme care, using gloves and a lab coat. Avoid generating dust.
-
Waste Disposal: All waste containing O-Tolidine and sodium arsenite must be disposed of as hazardous waste according to local, state, and federal regulations.
References
Application Notes and Protocols for O-Tolidine Sulfate in Peroxidase Substrate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Tolidine, and its sulfate salt, serves as a chromogenic substrate for peroxidase enzymes, including horseradish peroxidase (HRP) and myeloperoxidase (MPO). Upon oxidation by a peroxidase in the presence of hydrogen peroxide, o-tolidine forms a colored product that can be quantified spectrophotometrically. This characteristic makes it a valuable tool in various biological assays, such as ELISAs and enzyme activity studies, particularly in the context of inflammation and immune response monitoring. Historically, o-tolidine was also used in assays for blood glucose determination. It is important to note that o-tolidine is considered a potential carcinogen and should be handled with appropriate safety precautions.
Principle of the Assay
The central principle of the o-tolidine peroxidase assay is the enzymatic oxidation of o-tolidine. In the presence of a peroxidase enzyme and hydrogen peroxide (H₂O₂), o-tolidine donates electrons, leading to the formation of a colored oxidation product. The intensity of the color, which can be measured using a spectrophotometer, is directly proportional to the peroxidase activity in the sample. The reaction can be summarized as follows:
H₂O₂ + o-Tolidine (reduced, colorless) --(Peroxidase)--> Oxidized o-Tolidine (colored) + H₂O
The resulting colored product is typically blue, which can then be converted to a more stable yellow-orange color upon acidification, with the absorbance read at a different wavelength.
Data Presentation
Quantitative Data for Peroxidase Substrates
| Parameter | o-Dianisidine | Tetramethylbenzidine (TMB) | o-Phenylenediamine (OPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Optimal pH | 5.0-6.0[1] | Varies (e.g., 6.0) | ~5.0 | 4.2-5.0 |
| Wavelength (nm) | 460[2] | 370 or 652 (blue), 450 (yellow, stopped) | 492 (stopped) | 405-418 |
| Relative Sensitivity | Less sensitive than TMB and OPD | Most sensitive | More sensitive than ABTS | Less sensitive than TMB and OPD |
| Comments | Chemically similar to o-tolidine. Obeys Michaelis-Menten kinetics with HRP.[1] | Non-mutagenic alternative to other benzidines.[3] |
Experimental Protocols
Preparation of Reagents
1. O-Tolidine Sulfate Stock Solution (e.g., 1% w/v):
-
Carefully weigh 1 g of this compound.
-
Dissolve in 100 mL of glacial acetic acid.
-
Note: O-tolidine is sparingly soluble in water but dissolves in acidic solutions.
-
-
Store in a dark, airtight container at 4°C. This reagent should be handled with caution in a fume hood due to the carcinogenic nature of o-tolidine.
2. Phosphate Buffer (0.01 M, pH 6.0):
-
Prepare solutions of 0.01 M monobasic sodium phosphate and 0.01 M dibasic sodium phosphate.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 6.0 is achieved.
3. Hydrogen Peroxide (H₂O₂) Substrate Solution (0.003%):
-
Prepare a 0.3% H₂O₂ solution by diluting a stock 30% H₂O₂ solution in deionized water.
-
Immediately before use, dilute the 0.3% H₂O₂ solution with the 0.01 M Phosphate Buffer (pH 6.0) to a final concentration of 0.003%. Prepare this solution fresh.
4. Stop Solution (e.g., 2 M H₂SO₄):
-
Slowly add concentrated sulfuric acid to deionized water to achieve a final concentration of 2 M. Always add acid to water, never the other way around.
Peroxidase Activity Assay Protocol (Adapted from o-Dianisidine Method)
This protocol is adapted from a standard horseradish peroxidase assay using o-dianisidine and can be used as a starting point for this compound.[2] Optimization may be required.
-
Prepare the Reaction Mixture:
-
In a suitable tube, add 0.05 mL of the 1% this compound stock solution to 6.0 mL of the 0.003% H₂O₂ substrate solution.
-
Vortex briefly to mix.
-
-
Set up Reaction and Control Tubes:
-
Pipette 2.9 mL of the reaction mixture into a "Reaction" tube.
-
Pipette 2.9 mL of the reaction mixture into a "Control" tube.
-
-
Initiate the Reaction:
-
At time = 0, add 100 µL of the diluted enzyme solution (e.g., HRP diluted in 0.01 M Phosphate Buffer, pH 6.0) to the "Reaction" tube.
-
Add 100 µL of the buffer (without enzyme) to the "Control" tube.
-
Mix both tubes thoroughly.
-
-
Measure Absorbance:
-
Immediately measure the optical density (OD) at approximately 460 nm.
-
For a kinetic assay, record the OD every 15 seconds for 3-5 minutes.
-
For an endpoint assay, allow the reaction to proceed for a defined time (e.g., 5-10 minutes) and then stop the reaction by adding 100 µL of the stop solution. The color may change, and the reading wavelength may need to be adjusted (e.g., to around 490 nm).
-
-
Calculate Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the oxidized o-tolidine product is known.
-
Visualizations
Experimental Workflow for Peroxidase Assay
Caption: Workflow for a typical peroxidase assay using this compound.
Signaling Pathway: Neutrophil Activation and MPO-Mediated Oxidation
Myeloperoxidase (MPO) is a key enzyme in neutrophils, a type of white blood cell crucial for the innate immune response. Upon stimulation by pathogens or inflammatory signals, neutrophils undergo a process called the "respiratory burst," which involves the activation of the NADPH oxidase enzyme complex. This leads to the production of superoxide radicals, which are then converted to hydrogen peroxide. MPO, released from azurophilic granules, utilizes this H₂O₂ to oxidize substrates like o-tolidine, generating a measurable signal. This pathway is a hallmark of neutrophil-mediated inflammation.[4]
Caption: Neutrophil activation leading to MPO-catalyzed oxidation of o-tolidine.
References
- 1. [Kinetic study of o-dianisidine oxidation by hydrogen peroxide in the presence of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The roles of NADPH oxidase in modulating neutrophil effector responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Horseradish Peroxidase (HRP) Kinetics with O-Tolidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Horseradish peroxidase (HRP) is a widely utilized enzyme in various biotechnological applications, including immunoassays (ELISA), immunohistochemistry, and biosensors. Its catalytic activity involves the oxidation of a wide range of substrates in the presence of hydrogen peroxide (H₂O₂). O-tolidine, a derivative of benzidine, serves as a chromogenic substrate for HRP, producing a colored product upon oxidation, which can be quantified spectrophotometrically. This application note provides a detailed protocol for determining the kinetic parameters of HRP using o-tolidine sulfate as the substrate. Understanding the kinetics of this reaction is crucial for assay development, optimization, and the interpretation of experimental results.
Principle of the Assay
The enzymatic reaction catalyzed by HRP involves the transfer of electrons from a donor substrate (o-tolidine) to hydrogen peroxide, resulting in the formation of an oxidized product and water. The reaction proceeds in a multi-step process involving intermediate enzyme forms. The overall reaction can be summarized as:
H₂O₂ + 2 Donor-H₂ → 2 H₂O + 2 Donor (oxidized)
In the case of o-tolidine, its oxidation results in a blue-colored product, which can be measured by monitoring the increase in absorbance over time. The initial rate of this reaction is proportional to the enzyme concentration and can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
Data Presentation
Table 1: General Properties of Horseradish Peroxidase
| Parameter | Value | Reference |
| Molecular Weight | ~44 kDa | [General HRP Information] |
| Optimal pH | 6.0 - 6.5 | [General HRP Information] |
| pH Stability Range | 5.0 - 9.0 | [General HRP Information] |
| Isoelectric Point | Isozymes range from 3.0 – 9.0 | [General HRP Information] |
Table 2: Kinetic Parameters of HRP with a Reference Chromogenic Substrate (4-Aminoantipyrine-Phenol)
| Parameter | Value | Reference |
| Kₘ | 7.14 mM | [1] |
| Vₘₐₓ | 0.1 µmol/min | [1] |
Experimental Protocols
Materials and Reagents
-
Horseradish Peroxidase (HRP), enzyme grade (e.g., Sigma-Aldrich, Cat. No. P8375)
-
o-Tolidine dihydrochloride (or this compound)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Citrate-phosphate buffer (McIlvaine buffer), pH 6.0
-
Distilled or deionized water
-
Spectrophotometer capable of measuring absorbance at 630-660 nm (for the blue product) or 430-450 nm (if the reaction is stopped with acid, resulting in a yellow product).
-
Microplate reader (optional, for high-throughput assays)
-
Pipettes and tips
-
Cuvettes or microplates
Reagent Preparation
-
HRP Stock Solution (1 mg/mL): Dissolve 10 mg of HRP in 10 mL of 0.1 M phosphate buffer (pH 6.0). Store in aliquots at -20°C.
-
Working HRP Solution: Dilute the HRP stock solution in the assay buffer (citrate-phosphate buffer, pH 6.0) to the desired concentration range (e.g., 1-10 µg/mL). The optimal concentration should be determined experimentally.
-
This compound Solution (Substrate): Prepare a stock solution of this compound in distilled water. The concentration will need to be varied for kinetic studies (e.g., a 10 mM stock solution). Caution: o-Tolidine is a potential carcinogen and should be handled with appropriate safety precautions, including wearing gloves and working in a fume hood.
-
Hydrogen Peroxide Solution (Co-substrate): Prepare a stock solution of H₂O₂ (e.g., 100 mM) in distilled water. The final concentration in the assay will need to be optimized but is typically in the low millimolar range.
-
Assay Buffer: Prepare a 0.1 M citrate-phosphate buffer at pH 6.0.
Assay Protocol for Determining Kₘ and Vₘₐₓ
This protocol is designed to determine the Michaelis-Menten kinetic parameters for the HRP-catalyzed oxidation of this compound.
-
Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorbance maximum of the oxidized o-tolidine product (typically around 650 nm for the blue form).
-
Prepare Reaction Mixtures: In a series of cuvettes or microplate wells, prepare reaction mixtures by varying the concentration of the this compound substrate. A typical setup would include a range of substrate concentrations that bracket the expected Kₘ. Keep the concentrations of HRP and H₂O₂ constant. A representative reaction mixture (1 mL total volume) is outlined in Table 3.
Table 3: Example Reaction Setup for Kinetic Analysis
Component Volume (µL) for varying [o-Tolidine] Final Concentration Assay Buffer (pH 6.0) Variable 0.1 M This compound (Stock) Variable (e.g., 10, 20, 50, 100, 200 µL of 10 mM stock) 0.1, 0.2, 0.5, 1.0, 2.0 mM H₂O₂ (100 mM Stock) 10 µL 1 mM HRP Working Solution 10 µL e.g., 0.1 µg/mL | Total Volume | 1000 µL | |
-
Initiate the Reaction: Add the HRP working solution to the reaction mixture to start the reaction. Mix gently but thoroughly.
-
Measure Absorbance: Immediately start recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 15 seconds) for a period of 3-5 minutes. Ensure that the measurements are taken during the initial linear phase of the reaction.
-
Calculate Initial Velocity (v₀): For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert the change in absorbance per unit time to concentration per unit time using the Beer-Lambert law (v₀ = ΔA / (ε * l) * Δt), where ε is the molar extinction coefficient of the oxidized o-tolidine product and l is the path length of the cuvette. If the extinction coefficient is unknown, the velocity can be expressed in terms of ΔA/min.
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocity (v₀) against the substrate concentration ([S]). This will generate a Michaelis-Menten plot. To determine Kₘ and Vₘₐₓ more accurately, it is recommended to use a linearized plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]). From the Lineweaver-Burk plot, Kₘ can be calculated from the x-intercept (-1/Kₘ) and Vₘₐₓ from the y-intercept (1/Vₘₐₓ).
Visualizations
Caption: Enzymatic reaction pathway of HRP with o-tolidine.
Caption: Experimental workflow for HRP kinetic analysis.
Important Considerations
-
Substrate Inhibition: At very high concentrations of either this compound or hydrogen peroxide, substrate inhibition may occur. It is important to test a wide range of concentrations to identify the optimal working range.
-
pH Optimum: The activity of HRP is pH-dependent, with an optimal pH typically between 6.0 and 6.5.[2] It is recommended to perform the assay at the optimal pH for maximal activity.
-
Temperature: Enzyme kinetics are sensitive to temperature. The assay should be performed at a constant and controlled temperature.
-
Reagent Stability: o-Tolidine solutions can be unstable and may auto-oxidize. It is recommended to prepare fresh solutions for each experiment. Hydrogen peroxide solutions can also decompose over time.
-
Safety: o-Tolidine is a hazardous chemical and should be handled with extreme care in a well-ventilated area, and appropriate personal protective equipment should be worn.
By following this detailed protocol, researchers can effectively determine the kinetic parameters of horseradish peroxidase with this compound, enabling the development of robust and reliable enzymatic assays for a variety of research and drug development applications.
References
Application Notes and Protocols: O-Tolidine Based Assay for Occult Blood in Stool
For Researchers, Scientists, and Drug Development Professionals
Introduction
The o-tolidine based assay is a chemical method for the detection of occult blood in fecal samples. This test is predicated on the peroxidase-like activity of the heme moiety of hemoglobin. In the presence of an oxidizing agent, such as hydrogen peroxide, hemoglobin catalyzes the oxidation of a chromogen, in this case, o-tolidine, resulting in a measurable color change. Historically, this method has been employed as a qualitative screening tool for gastrointestinal bleeding, which can be an indicator of various pathologies, including colorectal cancer. While newer immunochemical methods (FIT) are now more common due to their higher specificity for human hemoglobin, the o-tolidine test remains a simple and rapid method for preliminary or research applications.
Principle of the Assay
The chemical principle of the o-tolidine assay for occult blood is a classic example of a peroxidase-catalyzed reaction. The iron (Fe²⁺) in the heme group of hemoglobin acts as a catalyst. The reaction proceeds as follows:
-
Hydrogen Peroxide (H₂O₂) Decomposition: Hemoglobin's peroxidase-like activity facilitates the decomposition of hydrogen peroxide into water and a highly reactive oxygen radical.
-
Oxidation of O-Tolidine: The oxygen radical then oxidizes the o-tolidine reagent (3,3'-dimethylbenzidine).
-
Color Development: This oxidation of o-tolidine results in the formation of a colored product, typically blue or green, indicating a positive result. The intensity of the color is proportional to the amount of hemoglobin present in the sample.
Quantitative Data
The performance of the o-tolidine based assay for fecal occult blood has been evaluated in various studies. The following tables summarize the available quantitative data. It is important to note that the sensitivity and specificity of this chemical test can be influenced by dietary factors and the presence of other peroxidases.
Table 1: Performance Characteristics of the O-Tolidine Test for Fecal Occult Blood
| Parameter | Value | Reference |
| Sensitivity | 45% | [1] |
| Specificity | 72% | [1] |
Table 2: Positive Rate of O-Tolidine Test in Gastrointestinal Bleeding
| Condition | Positive Rate | Reference |
| Upper Gastrointestinal Bleeding | 34.3% | [2][3] |
Note: The detection limit of the o-tolidine assay for hemoglobin in stool is not consistently reported in the literature. The sensitivity of the test is generally considered to be high, meaning it can detect low concentrations of blood, but this also contributes to a higher rate of false-positive results.
Experimental Protocols
Reagent Preparation
O-Tolidine Reagent (1% in Glacial Acetic Acid):
-
Materials:
-
o-Tolidine powder
-
Glacial acetic acid
-
Distilled water
-
Ethanol
-
-
Procedure:
-
Dissolve 1 gram of o-tolidine in 100 mL of glacial acetic acid.
-
Alternatively, a working solution can be prepared by mixing equal parts of a stock solution (e.g., 3% o-tolidine hydrochloride in water), glacial acetic acid, and ethanol.
-
Store the reagent in a dark, airtight container at 4°C. The solution is typically stable for one month.
-
Hydrogen Peroxide Solution (3%):
-
Materials:
-
30% Hydrogen peroxide solution
-
Distilled water
-
-
Procedure:
-
Dilute 10 mL of 30% hydrogen peroxide with 90 mL of distilled water to obtain a 3% solution.
-
Store in a dark bottle at 4°C.
-
Sample Collection and Preparation
-
Sample Collection: Instruct the subject to collect a stool sample in a clean, dry container. For qualitative screening, a random sample is usually sufficient. For more quantitative assessments, dietary restrictions may be recommended for 2-3 days prior to the test to avoid false positives.
-
Dietary Restrictions (Optional but Recommended):
-
Avoid red meat.
-
Avoid raw fruits and vegetables with high peroxidase activity (e.g., turnips, horseradish).
-
Avoid vitamin C supplements and iron supplements.
-
-
Sample Preparation:
-
Prepare a fecal suspension by homogenizing a small portion of the stool sample (approximately 1 gram) in 10 mL of distilled water.
-
Allow the suspension to settle, and use the supernatant for the assay.
-
Assay Procedure (Qualitative)
-
Dispense one to two drops of the fecal suspension supernatant onto a piece of filter paper or into a clean test tube.
-
Add two drops of the o-tolidine reagent to the sample.
-
Add one drop of the 3% hydrogen peroxide solution.
-
Observe for a color change within two minutes.
Interpretation of Results
-
Positive Result: The development of a blue or greenish-blue color indicates the presence of occult blood.
-
Negative Result: No color change or a yellow discoloration indicates a negative result.
-
Control: It is recommended to run a positive control (a dilute solution of blood) and a negative control (distilled water) in parallel with the test samples.
Logical Relationships and Workflows
Chemical Reaction Pathway
Caption: Chemical reaction of the o-tolidine assay.
Experimental Workflow
Caption: O-Tolidine assay experimental workflow.
Limitations
The o-tolidine based assay is susceptible to several limitations that researchers and clinicians must consider:
-
False Positives: The test is not specific to human hemoglobin and can yield positive results in the presence of dietary peroxidases from certain fruits and vegetables, red meat (myoglobin), and some medications.
-
False Negatives: High doses of antioxidants, such as vitamin C, can interfere with the oxidation reaction and lead to false-negative results.
-
Carcinogenicity: O-tolidine is a known carcinogen, and appropriate safety precautions must be taken during handling.
-
Qualitative Nature: The standard assay is qualitative and does not provide a precise measurement of the amount of blood in the stool.
Due to these limitations, a positive result from an o-tolidine test should be followed up with more specific diagnostic procedures. Modern immunochemical tests (FIT), which use antibodies specific to human globin, have largely replaced chemical tests in clinical settings due to their improved specificity and reduced dietary interference.
References
Application Notes and Protocols: O-Tolidine Staining Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Tolidine is a chemical compound that has historically been used in various analytical methods, including as a presumptive test for the identification of blood in forensic and clinical settings. Its application in histology and cytology is primarily centered on the detection of hemoglobin's peroxidase-like activity. This document provides detailed application notes and protocols for the use of the O-Tolidine staining method for researchers, scientists, and drug development professionals. It is important to note that O-Tolidine is a derivative of benzidine, a known carcinogen, and should be handled with appropriate safety precautions.
Principle of the Method
The O-Tolidine test is based on the principle that the heme group in hemoglobin exhibits a peroxidase-like activity. In the presence of hydrogen peroxide, hemoglobin catalyzes the oxidation of O-Tolidine, resulting in a color change. The oxidized O-Tolidine forms a blue or green colored compound, indicating a positive result for the presence of blood.[1][2] This reaction is sensitive and can detect blood at high dilutions.[1]
Applications in Histology and Cytology
The primary application of the O-Tolidine method in a histology and cytology context is the presumptive identification of blood or hemoglobin in various biological samples. This can be useful in:
-
Forensic Science: For the detection of bloodstains on various materials.
-
Clinical Pathology: For the detection of occult blood in feces or other bodily fluids.[3]
-
Histopathology: To identify areas of hemorrhage in tissue sections.
-
Cytology: To detect red blood cells or free hemoglobin in cytological smears.
Limitations
It is crucial to be aware of the limitations of the O-Tolidine method to avoid misinterpretation of results:
-
False Positives: A positive result is not conclusive for blood. Other substances with peroxidase activity can cause a false positive reaction. These include:
-
Oxidizing agents.
-
Plant peroxidases found in vegetables like potatoes, radishes, and tomatoes.[1]
-
-
False Negatives: The reaction can be inhibited, leading to false negative results in the presence of:
-
Gastric acid.
-
High protein concentrations.
-
Reducing substances.[1]
-
Due to these limitations, the O-Tolidine test is considered a presumptive test, and any positive results should be confirmed with more specific methods.
Quantitative Data
The O-Tolidine method can be adapted for the quantitative estimation of hemoglobin. The intensity of the color change is proportional to the hemoglobin concentration and can be measured spectrophotometrically.
| Parameter | Value | Reference |
| Detection Range | 6 to 400 mg/L | [4][5] |
| Normal Range (Plasma) | < 50 mg/L | [4][5] |
| Measurement Time | < 2 minutes | [4][5] |
Experimental Protocols
I. Preparation of O-Tolidine Reagent
This protocol describes the preparation of the O-Tolidine solution for the presumptive identification of blood.
Materials:
-
O-Tolidine (3,3'-dimethylbenzidine)
-
Ethanol
-
Glacial acetic acid
-
Distilled water
-
3% Hydrogen peroxide (stored in a dark bottle)
Procedure:
-
To prepare 100 mL of O-Tolidine solution, dissolve 1.5 grams of O-Tolidine in 40 mL of ethanol.[1]
-
Add 30 mL of glacial acetic acid to the solution.[1]
-
Add 30 mL of distilled water to bring the final volume to 100 mL.[1]
-
Store the solution in a dark, cool place. The solution is stable for several weeks.
II. Protocol for Presumptive Identification of Blood
This protocol outlines the steps for using the O-Tolidine reagent to test for the presence of blood in a sample (e.g., a smear on a slide, a swab from a stain).
Materials:
-
O-Tolidine reagent
-
3% Hydrogen peroxide
-
Sample to be tested (e.g., cytological smear, tissue section, swab with suspected blood)
-
Positive control (e.g., a known blood sample)
-
Negative control (e.g., a clean swab or slide)
Procedure:
-
Place a small amount of the suspected stain or a prepared smear on a filter paper or a microscope slide.
-
Add a few drops of the O-Tolidine reagent to the sample.
-
Add a few drops of 3% hydrogen peroxide.
-
Observe for a color change within 10 seconds.[1]
Interpretation of Results:
-
Positive Result: A green or blue color change indicates a positive result, suggesting the presence of hemoglobin.[1]
-
Negative Result: A yellow color or no color change indicates a negative result.[1]
Diagrams
Caption: Principle of the O-Tolidine reaction for blood detection.
Caption: Workflow for the O-Tolidine presumptive test for blood.
References
Troubleshooting & Optimization
Technical Support Center: O-Tolidine Test for Chlorine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing the O-Tolidine test for chlorine determination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the O-Tolidine test for chlorine?
The O-Tolidine test is a colorimetric method used to determine the concentration of chlorine in a solution.[1] O-Tolidine reagent reacts with chlorine to produce a yellow-colored compound. The intensity of the yellow color is directly proportional to the concentration of chlorine, which can be measured using a spectrophotometer or a color comparator.[1][2]
Q2: What are the common causes of inaccurate results in the O-Tolidine test?
Inaccurate results in the O-Tolidine test are primarily due to the presence of interfering substances that can cause either falsely high (false positive) or falsely low (false negative) readings. Additionally, factors like pH and temperature can affect the accuracy of the test.
Q3: What substances can cause a false positive result?
Several substances can react with the O-Tolidine reagent in the same way as chlorine, leading to a deceptively high reading. These include:
Q4: What can cause a false negative result?
A false negative result, where the chlorine concentration appears lower than it actually is, can be caused by the reduction of chlorine or the inhibition of the color-forming reaction. This can occur in the presence of:
-
Nitrites (NO₂⁻) , which can reduce chlorine or chloramine.[4]
-
Other reducing agents.
Q5: How can I correct for interferences from substances like iron, manganese, and nitrites?
The Orthotolidine-Arsenite (OTA) test is an effective method to differentiate between true chlorine residual and false readings caused by interfering substances.[3] This modified procedure helps to correct for the color produced by these interfering agents.
Troubleshooting Guides
Issue 1: My sample turns yellow before adding the O-Tolidine reagent.
-
Cause: The yellow color may be due to the natural color of the water sample or the presence of certain minerals.
-
Solution: Use a blank sample (your water sample without the O-Tolidine reagent) to zero your spectrophotometer or to use as a visual comparison.
Issue 2: I suspect a false positive result due to interfering substances.
-
Cause: The presence of iron, manganese, or nitrites in your sample can lead to a false positive reading.[3]
-
Solution: Perform the Orthotolidine-Arsenite (OTA) test to determine the true chlorine concentration. The OTA test will help to quantify the color contribution from interfering substances.
Data Presentation: Interference Levels and Corrections
The following tables summarize the quantitative impact of common interfering substances on the O-Tolidine test for chlorine.
| Interfering Substance | Concentration | Effect on Chlorine Reading | Correction Factor/Observation |
| Iron (Fe) | 1 mg/L increase | Decrease in free residual chlorine by 0.29 mg/L. | This suggests a direct consumption of chlorine by iron. |
| Nitrite (NO₂⁻) | 1.0 ppm of nitrite nitrogen | Apparent chlorine reading increase of 0.08 ppm.[4] | A correction of -0.08 ppm can be applied for every 1.0 ppm of nitrite nitrogen present. |
| Manganese (Mn) | Varies | Produces a color that can be mistaken for chlorine. | The effect is concentration-dependent. The OTA test is the recommended method for correction. |
Experimental Protocols
Standard O-Tolidine (OT) Test
-
Sample Preparation: Take 10 mL of the water sample in a test tube.[4]
-
Reagent Addition: Add 0.1 mL of O-Tolidine reagent to the sample.[4]
-
Color Development: Allow the color to develop. A yellow color indicates the presence of chlorine.[1]
-
Measurement:
-
Quantification: Compare the color intensity against standard solutions or use a calibrated spectrophotometer to determine the chlorine concentration.
Orthotolidine-Arsenite (OTA) Test
This test involves three separate measurements to determine the true chlorine concentration by correcting for interferences.
Part A: Determination of Total Apparent Chlorine (Free Chlorine + Combined Chlorine + Interferences)
-
Follow the standard O-Tolidine test procedure as described above, taking the reading after 5 minutes to measure the total apparent chlorine. Let this reading be A .
Part B: Determination of Chlorine and Interferences
-
Take a new 10 mL water sample.
-
Add 0.1 mL of O-Tolidine reagent.
-
Immediately after (within 5 seconds), add 0.1 mL of sodium arsenite solution. The sodium arsenite will prevent the color development from combined chlorine.
-
Read the color intensity. This reading represents the free chlorine plus the color from interfering substances. Let this reading be B .
Part C: Determination of Interfering Substances
-
Take a third 10 mL water sample.
-
Add 0.1 mL of sodium arsenite solution. This will neutralize any free and combined chlorine.
-
Then, add 0.1 mL of O-Tolidine reagent.
-
The resulting color is due to the interfering substances only. Let this reading be C .
Calculations:
-
Total Chlorine = A - C
-
Free Chlorine = B - C
-
Combined Chlorine = Total Chlorine - Free Chlorine = (A - C) - (B - C) = A - B
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting interferences in the O-Tolidine test.
References
false positive results with O-Tolidine occult blood test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the O-Tolidine test for the detection of occult blood.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the O-Tolidine occult blood test?
The O-Tolidine test is a colorimetric assay that relies on the peroxidase-like activity of hemoglobin. In an acidic environment and in the presence of hydrogen peroxide (H₂O₂), the heme prosthetic group in hemoglobin catalyzes the oxidation of O-Tolidine. This reaction results in the formation of a blue-green colored complex. The intensity of the color is proportional to the amount of hemoglobin present in the sample.
Q2: What are the common causes of false positive results with the O-Tolidine test?
False positive results can arise from various substances and conditions that interfere with the assay's chemistry. The primary causes include:
-
Oxidizing Agents: Substances that can directly oxidize O-Tolidine in the absence of hemoglobin's peroxidase activity.
-
Plant Peroxidases: Enzymes found in many raw vegetables that can mimic the catalytic activity of hemoglobin.
-
Animal-derived Hemoglobin and Myoglobin: Ingestion of red meat can introduce these molecules, which will give a positive reaction.
Q3: What are the known causes of false negative results?
False negative results can occur due to:
-
High Concentrations of Reducing Agents: Substances like ascorbic acid (Vitamin C) can interfere with the oxidative reaction, preventing the color change.
-
High Protein Concentrations: Excessive protein in the sample can sometimes inhibit the reaction.
-
Gastric Acid: The presence of strong acids can degrade hemoglobin, reducing its peroxidase activity.
-
High Specific Gravity: Very concentrated samples may impede the reaction.
Troubleshooting Guides
Issue: Unexpected Positive Results (Potential False Positives)
If you are observing positive results where none are expected, consider the following potential causes and troubleshooting steps.
Certain chemicals, if present in the sample or on the lab equipment, can directly oxidize O-Tolidine, leading to a false positive.
Troubleshooting Steps:
-
Review Sample Collection and Handling: Ensure that samples are not collected in containers that have been cleaned with strong oxidizing agents (e.g., bleach).
-
Equipment Check: Verify that all laboratory glassware and equipment are thoroughly rinsed with deionized water to remove any residual cleaning agents.
-
Reagent Purity: Use analytical grade reagents for all solutions to minimize contamination.
Table 1: Common Oxidizing Agents Causing False Positives
| Interfering Substance | Chemical Formula |
| Hypochlorite (Bleach) | ClO⁻ |
| Iodine | I₂ |
| Bromides | Br⁻ |
| Nitrates | NO₃⁻ |
| Peroxides | R-O-O-R' |
Many raw vegetables contain peroxidases that can catalyze the oxidation of O-Tolidine.
Troubleshooting Workflow for Plant Peroxidase Interference
Caption: Troubleshooting workflow for suspected plant peroxidase interference.
Experimental Protocol: Heat Inactivation of Plant Peroxidases
This protocol can be used to denature interfering plant peroxidases in a sample prior to O-Tolidine testing.
Materials:
-
Fecal emulsion (10% w/v in deionized water)
-
Heat block or water bath
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) fecal emulsion by homogenizing 1 gram of the sample in 10 mL of deionized water.
-
Vortex the suspension thoroughly to ensure homogeneity.
-
Transfer 1 mL of the emulsion to a microcentrifuge tube.
-
Place the tube in a heat block or water bath set to 100°C for 5 minutes.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any solid debris.
-
Use the supernatant for the O-Tolidine test.
Table 2: Vegetables with High Peroxidase Activity
| Vegetable |
| Horseradish |
| Turnip |
| Broccoli |
| Cauliflower |
| Radish |
| Spinach |
| Tomato |
| Squash |
Hemoglobin and myoglobin from red meat can lead to true positive results that are not from the subject's own bleeding.
Troubleshooting Steps:
-
Dietary Restrictions: For human or animal studies, it is recommended to enforce a diet free of red meat for at least 3 days prior to sample collection.
-
Use of Specific Confirmatory Tests: If dietary restrictions are not possible, use a confirmatory test that is specific for human hemoglobin, such as an immunochemical-based assay (e.g., FIT).
Issue: Unexpected Negative Results (Potential False Negatives)
If you are not observing a positive result when one is expected, consider the following.
Ascorbic acid (Vitamin C) is a common reducing agent that can interfere with the O-Tolidine reaction.
Troubleshooting Steps:
-
Dietary and Supplement Review: In clinical or pre-clinical studies, subjects should avoid high doses of Vitamin C supplements and citrus fruits for at least 3 days prior to testing.
-
Sample Dilution: In some cases, diluting the sample may reduce the concentration of the interfering reducing agent to a level that no longer affects the assay.
Table 3: Common Reducing Agents Causing False Negatives
| Interfering Substance |
| Ascorbic Acid (Vitamin C) |
| Antioxidant-rich foods and supplements |
Experimental Protocols
O-Tolidine Reagent Preparation
Materials:
-
O-Tolidine dihydrochloride
-
Ethanol (95%)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Dissolve 1.5 grams of O-Tolidine dihydrochloride in 40 mL of 95% ethanol.
-
Add 30 mL of glacial acetic acid.
-
Bring the final volume to 100 mL with deionized water.
-
Store in a dark, airtight container at 4°C.
Standard O-Tolidine Test Protocol
Materials:
-
O-Tolidine reagent
-
Hydrogen peroxide (3% solution)
-
Sample (e.g., fecal emulsion supernatant)
-
Positive Control (2-5% red blood cell suspension)
-
Negative Control (Saline)
-
White filter paper or spot plate
Procedure:
-
Apply one drop of the sample to the filter paper or a well of the spot plate.
-
Add one drop of the O-Tolidine reagent to the sample.
-
Add one drop of 3% hydrogen peroxide.
-
Observe for a color change within 10-30 seconds.
-
Run positive and negative controls in parallel.
Interpretation of Results:
-
Positive: A blue-green color develops.
-
Negative: No color change, or a slight yellow color appears.
-
Invalid: A color change occurs before the addition of hydrogen peroxide (indicates a contaminating oxidizing agent).
Preparation of Controls
Positive Control (2-5% Red Blood Cell Suspension):
-
Obtain a fresh sample of whole blood with an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,500 x g for 10 minutes to pellet the red blood cells (RBCs).
-
Discard the supernatant (plasma and buffy coat).
-
Wash the RBCs by resuspending the pellet in an equal volume of saline and repeating the centrifugation. Repeat this step two more times.
-
After the final wash, prepare a 2-5% (v/v) suspension of the packed RBCs in saline.
Negative Control:
-
Use sterile saline.
Signaling Pathways and Workflows
O-Tolidine Reaction Mechanism
how to prevent degradation of O-Tolidine reagent
Technical Support Center: O-Tolidine Reagent
This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of O-Tolidine reagent.
Frequently Asked Questions (FAQs)
Q1: What is O-Tolidine and what are its primary applications?
A1: O-Tolidine, also known as 3,3'-dimethylbenzidine, is an aromatic amine.[1] It is a colorless compound, though commercial samples may appear colored.[1] In laboratory settings, it is widely used as a reagent in analytical, clinical, and forensic chemistry.[1] One of its most common applications is for the colorimetric determination of free chlorine in water, such as in swimming pools.[1] It is also used to create soluble azo dyes and in the production of certain elastomers.[1]
Q2: What are the visible signs of O-Tolidine reagent degradation?
A2: A fresh, properly prepared O-Tolidine solution is typically colorless or has a light golden hue.[2] The primary visible sign of degradation is a change in color, often darkening to yellow, brown, or even a greenish shade. Another key indicator is a loss of performance, such as reduced sensitivity or failure to produce the expected color change in the presence of an analyte like chlorine.
Q3: What are the main factors that cause O-Tolidine reagent to degrade?
A3: O-Tolidine is sensitive to several environmental factors. The primary causes of degradation are:
-
Exposure to Air: The amine groups in the O-Tolidine molecule are susceptible to oxidation when exposed to atmospheric oxygen.[3]
-
Exposure to Light: O-Tolidine is photosensitive and can undergo photodegradation upon exposure to light, particularly UV radiation.[3]
-
High Temperatures: Elevated temperatures accelerate the rate of both oxidation and other decomposition reactions.[4]
-
Incorrect pH: The stability of O-Tolidine in solution is pH-dependent. Strongly acidic or basic conditions, unless part of a specific stabilized formulation, can promote degradation. A study on the related compound o-toluidine showed that degradation rates can vary significantly with pH.[5]
Q4: How should O-Tolidine be stored to prevent degradation?
A4: Proper storage is critical to maximize the shelf-life of the reagent.
-
Solid Form (Powder): O-Tolidine powder should be stored at room temperature in a tightly sealed container to protect it from air and moisture.[6]
-
Solution Form: O-Tolidine solutions should be stored in a cool, dark place.[3] Using amber or opaque glass bottles is mandatory to prevent light exposure.[7] For certain formulations, refrigeration is recommended.[2]
Q5: What is the expected shelf-life of an O-Tolidine solution?
A5: The shelf-life depends heavily on the specific formulation and storage conditions. An un-stabilized aqueous solution may only be stable for a short period. For instance, a prepared O-Tolidine spray reagent for forensic use has a recommended expiration of just one day.[2] However, specially prepared stabilized solutions, such as the "Stabilized Neutral Orthotolidine (SNORT)" reagent which is dissolved in dilute hydrochloric acid, can be stable for over a year when stored correctly.[7]
Q6: Can I use an O-Tolidine solution that shows signs of degradation?
A6: It is strongly advised not to use a reagent that shows visible signs of degradation (e.g., significant color change). Degraded reagent will lead to inaccurate and unreliable experimental results, such as underestimation of analyte concentrations. For all quantitative and critical applications, only fresh, properly stored reagent should be used.
Data on O-Tolidine Reagent Stability
The stability of O-Tolidine is highly dependent on its formulation and storage. The following table summarizes stability data from various sources.
| Reagent Formulation | Storage Conditions | Reported Stability / Shelf-Life | Source |
| Stabilized Neutral O-Tolidine (SNORT) Solution | Stored in a brown, glass-stoppered bottle at moderate temperatures. | In excess of one year | [7] |
| 0.1% O-Tolidine Solution in Hydrochloric Acid | Stored in a cool, dry area, protected from light and air. | Stable under normal conditions, but is air and light sensitive. | [3][4] |
| O-Tolidine Spray Reagent (in acetate buffer/collodion) | Poured into an aerosol spray bottle. | One day | [2] |
| Solid O-Tolidine Powder | Room temperature, in a sealed container. | Stable under normal conditions. | [4][6] |
Experimental Protocol: Preparation of a Stabilized O-Tolidine Reagent
This protocol is based on the preparation of a stabilized O-Tolidine solution for chlorine determination, adapted from established methods.[7] Such acidic preparations enhance the stability of the reagent.
Objective: To prepare a 0.1% w/v O-Tolidine stock solution with enhanced stability.
Materials:
-
O-Tolidine dihydrochloride (C₁₄H₁₆N₂·2HCl)
-
Concentrated Hydrochloric Acid (HCl), reagent grade
-
Deionized or distilled water
-
100 mL volumetric flask (amber glass)
-
Graduated cylinder
-
Analytical balance
-
Glass funnel and stirring rod
Procedure:
-
Safety First: Perform all steps in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. O-Tolidine is a suspected carcinogen.[1]
-
Prepare Acid Solution: Carefully add 10 mL of concentrated hydrochloric acid to approximately 50 mL of deionized water in the 100 mL volumetric flask. Swirl gently to mix. Caution: Always add acid to water, never the other way around.
-
Weigh Reagent: Accurately weigh 0.10 g of O-Tolidine dihydrochloride using an analytical balance.
-
Dissolve Reagent: Using the glass funnel, carefully transfer the weighed O-Tolidine dihydrochloride into the volumetric flask containing the dilute HCl solution.
-
Mix to Dissolve: Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used if available. Ensure all the solid has completely dissolved.
-
Bring to Volume: Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Final Mixing and Storage: Cap the amber flask securely and invert it several times to ensure the solution is homogeneous. Label the flask clearly with the reagent name ("0.1% O-Tolidine in 10% HCl"), preparation date, and your initials.
-
Storage: Store the flask in a cool, dark location, such as a laboratory refrigerator designated for chemical storage.
Visual Guides
The following diagrams illustrate the key factors in O-Tolidine degradation and the proper workflow to prevent it.
Caption: Factors leading to the degradation of O-Tolidine reagent.
Caption: Recommended workflow for handling and storing O-Tolidine reagent.
References
Technical Support Center: O-Tolidine Peroxidase Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for the O-Tolidine peroxidase reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for the O-Tolidine peroxidase reaction?
A1: The optimal pH for the horseradish peroxidase (HRP) catalyzed oxidation of O-Tolidine typically falls within a slightly acidic to neutral range. While the ideal pH can vary depending on specific reaction conditions such as buffer composition, temperature, and substrate concentrations, a common starting point is a pH between 4.5 and 7.0. It is highly recommended to experimentally determine the optimal pH for your specific assay conditions.
Q2: My O-Tolidine reaction is not developing any color, or the signal is very weak. Could pH be the issue?
A2: Yes, an inappropriate pH is a common cause of weak or absent color development. If the pH of your reaction buffer is too low (e.g., below 3.0) or too high (e.g., above 8.0), the enzymatic activity of peroxidase can be significantly reduced or completely inhibited. At a pH below 3, a protonated monomer of oxidized O-Tolidine is formed, which has a different absorbance maximum (around 438 nm) and may not produce the expected blue color. It is crucial to verify the pH of your final reaction mixture.
Q3: The color of my reaction is fading quickly. What could be the cause?
A3: Rapid fading of the blue-green color can be due to several factors, one of which is the pH. The stability of the colored oxidized O-Tolidine product can be pH-dependent. In some cases, a suboptimal pH can lead to a less stable product. Additionally, high concentrations of hydrogen peroxide (H₂O₂) can lead to inactivation of the peroxidase enzyme over time, which would also result in signal loss.
Q4: I am observing inconsistent results between experiments. Can pH be a contributing factor?
A4: Absolutely. Inconsistent pH between assay setups is a frequent source of variability. This can be due to improperly prepared buffers, buffer degradation, or the introduction of acidic or basic samples that alter the final reaction pH. Ensure your buffers are freshly prepared and that the pH is accurately measured and consistent for every experiment.
Q5: What type of buffer should I use for my O-Tolidine peroxidase assay?
A5: Citrate-phosphate buffers are an excellent choice for pH optimization studies as they can be prepared over a wide pH range (approximately 3.0 to 8.0) by varying the ratio of citric acid and dibasic sodium phosphate. Acetate buffers are also commonly used for assays in the acidic pH range (around 4.0 to 5.5). It is important to note that some buffer components can interfere with the reaction; for instance, phosphate has been reported to inactivate horseradish peroxidase at pH 5.0 under certain conditions. Therefore, it is advisable to test different buffer systems if you suspect buffer-specific inhibition.
Data Presentation
Table 1: Illustrative Example of pH Optimization for the O-Tolidine Peroxidase Reaction
The following table presents example data demonstrating the effect of pH on the relative reaction rate of the O-Tolidine oxidation by horseradish peroxidase. The reaction rate is measured as the change in absorbance at 650 nm over time.
| pH | Buffer System | Relative Reaction Rate (%) | Observations |
| 3.5 | Citrate-Phosphate | 15 | Slow color development, yellowish-green tint |
| 4.0 | Citrate-Phosphate | 45 | Moderate color development, blue-green color |
| 4.5 | Citrate-Phosphate | 75 | Strong, rapid color development, intense blue |
| 5.0 | Citrate-Phosphate | 95 | Strong, rapid color development, intense blue |
| 5.5 | Citrate-Phosphate | 100 | Optimal , fastest color development, intense blue |
| 6.0 | Citrate-Phosphate | 85 | Strong color development, slightly slower than optimal |
| 6.5 | Citrate-Phosphate | 60 | Slower color development, color is less intense |
| 7.0 | Citrate-Phosphate | 40 | Noticeably slower reaction, final color is weaker |
| 7.5 | Citrate-Phosphate | 20 | Very slow color development, weak signal |
| 8.0 | Citrate-Phosphate | 5 | Minimal color development |
Note: This data is for illustrative purposes. The optimal pH and reaction rates may vary based on your specific experimental conditions.
Experimental Protocols
Protocol for Determining the Optimal pH for the O-Tolidine Peroxidase Reaction
This protocol outlines the steps to experimentally determine the optimal pH for your O-Tolidine peroxidase assay.
1. Materials:
- Horseradish Peroxidase (HRP) enzyme stock solution
- O-Tolidine substrate solution
- Hydrogen peroxide (H₂O₂) solution
- Buffer solutions covering a range of pH values (e.g., Citrate-Phosphate buffer from pH 3.5 to 8.0 in 0.5 pH unit increments)
- Spectrophotometer or plate reader capable of measuring absorbance at 650 nm (for the blue-green product) or 438 nm (for the low pH yellow product)
- 96-well microplate or cuvettes
2. Preparation of Reagents:
- Buffer Series: Prepare a series of buffers (e.g., 0.1 M Citrate-Phosphate) covering the desired pH range. Verify the final pH of each buffer with a calibrated pH meter.
- Working Solutions: Prepare fresh working solutions of HRP, O-Tolidine, and H₂O₂ diluted in deionized water or a neutral, non-interfering buffer.
3. Assay Procedure:
- For each pH to be tested, set up triplicate reactions in a 96-well plate or cuvettes.
- To each well/cuvette, add the following in order:
- 50 µL of the appropriate pH buffer
- 25 µL of the HRP working solution
- 25 µL of the O-Tolidine working solution
- Equilibrate the plate/cuvettes at the desired reaction temperature (e.g., room temperature or 37°C) for 5 minutes.
- Initiate the reaction by adding 25 µL of the H₂O₂ working solution to each well/cuvette.
- Immediately start measuring the absorbance at 650 nm in kinetic mode (e.g., every 30 seconds for 5-10 minutes) using the spectrophotometer or plate reader.
- For each pH, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
- Plot the average reaction rate against the pH to determine the optimal pH at which the reaction rate is highest.
Visualizations
Caption: Experimental workflow for determining the optimal pH.
Technical Support Center: O-Tolidine Colorimetric Assay
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of temperature on o-tolidine color development. It is intended for researchers, scientists, and drug development professionals utilizing this colorimetric assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for performing the o-tolidine assay for chlorine determination?
The o-tolidine assay should ideally be performed at room temperature. The color produced by the reaction of o-tolidine with chlorine is reasonably stable at temperatures up to 80°F (26.7°C)[1]. Accuracy of the test can be affected by deviations from this temperature range.
Q2: How does high temperature affect the o-tolidine color development?
Temperatures above 80°F (26.7°C) can cause the developed color to fade, and the rate of fading increases as the temperature rises[1]. This can lead to an underestimation of the analyte concentration. To mitigate this, if working at higher ambient temperatures, it is crucial to take the reading immediately after mixing the reagents and the sample[1].
Q3: What is the effect of low temperature on the o-tolidine assay?
Low temperatures can also negatively impact the assay. Some buffer stabilizing solutions used in the o-tolidine method may become turbid at low temperatures. If this occurs, the solution should be gently warmed to clarify it and then cooled to room temperature before use[1].
Q4: Can temperature fluctuations affect the accuracy of my results?
Yes, temperature is a factor that can affect the accuracy of the o-tolidine test. Inconsistent temperatures between samples and standards, or during the reaction time, can lead to variability in color development and fading, resulting in imprecise and inaccurate measurements.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Temperature fluctuations in the laboratory environment. | 1. Perform the assay in a temperature-controlled environment. 2. Allow all reagents and samples to equilibrate to room temperature (around 20-25°C) before starting the experiment. 3. Use a water bath to maintain a constant temperature for all reaction tubes during incubation. |
| Color fades quickly after development | The ambient temperature is above 80°F (26.7°C). | 1. If possible, lower the ambient temperature. 2. Take absorbance readings immediately after the specified color development time. 3. Ensure that the time between adding the reagent and reading the absorbance is consistent for all samples and standards. |
| Lower than expected absorbance values | 1. Color fading due to high temperatures. 2. Reduced reaction rate due to low temperatures. | 1. Check the laboratory temperature and ensure it is within the optimal range. 2. If low temperatures are suspected, ensure all components are at room temperature before mixing. |
| Turbidity in the buffer solution | The buffer solution has been stored at a low temperature. | Gently warm the buffer solution until it becomes clear. Allow it to cool to room temperature before use[1]. Do not use if turbidity persists. |
Data on Temperature Effects
| Temperature Range | Effect on Color Development | Impact on Results |
| Below Room Temperature (<20°C) | Potential for reagent precipitation (turbidity). Slower reaction rate. | May lead to inaccurate results and problems with reagent preparation. |
| Room Temperature (20-25°C) | Optimal range for stable color development. | Provides the most accurate and reproducible results. |
| Above 80°F (26.7°C) | Increased rate of color fading[1]. | Leads to underestimation of the analyte concentration. |
Experimental Protocols
Protocol: Colorimetric Determination of Chlorine using O-Tolidine with Temperature Control
This protocol outlines the procedure for the determination of residual chlorine in a water sample using the o-tolidine method, with a focus on controlling temperature to ensure accuracy.
1. Materials:
- O-Tolidine reagent solution
- Chlorine standards of known concentrations
- Spectrophotometer or colorimeter
- Cuvettes
- Pipettes
- Volumetric flasks
- Water bath set to 25°C
- Test tubes
2. Procedure:
Visualizations
Caption: Workflow for the o-tolidine assay with temperature control.
Caption: Temperature effects on the o-tolidine assay outcome.
References
troubleshooting unexpected color changes in O-Tolidine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using O-Tolidine assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the O-Tolidine assay?
The O-Tolidine test is a colorimetric method used for the detection of oxidizing agents. The underlying principle is the oxidation of O-Tolidine (3,3'-dimethylbenzidine) by an oxidizing agent, which results in a colored product. The intensity of the color produced is proportional to the concentration of the oxidizing agent in the sample.[1]
Q2: What are the primary applications of the O-Tolidine assay?
The two main applications for the O-Tolidine assay are:
-
Water Quality Testing: It is widely used to determine the concentration of residual chlorine (both free and combined) in water samples to ensure proper disinfection.[2][3][4]
-
Forensic Science: It is used as a presumptive test for the presence of blood, where the peroxidase-like activity of hemoglobin in red blood cells catalyzes the oxidation of O-Tolidine.[5][6]
Q3: What is the expected color change in an O-Tolidine assay?
The expected color change depends on the application:
-
Chlorine Detection: A yellow color indicates the presence of chlorine. The intensity of the yellow color is directly proportional to the chlorine concentration.[1][2]
-
Blood Detection: A positive result for the presence of blood is indicated by a green or blue color change.
Troubleshooting Unexpected Color Changes
Q4: My water sample turned yellow with the O-Tolidine reagent, but I suspect it's a false positive. What could be the cause?
False positive yellow coloration in water testing can be caused by several interfering substances that are also oxidizing agents. The most common interferences are:
These substances can react with the O-Tolidine reagent and produce a yellow color, leading to an overestimation of the residual chlorine concentration.
Q5: How can I differentiate between a true chlorine-induced color change and one caused by interfering substances?
The O-Tolidine-Arsenite (OTA) test is a modified procedure designed to distinguish between free chlorine, combined chlorine, and the color produced by interfering substances.[2][4] This test involves using sodium arsenite to selectively inhibit the color development from chlorine.
Q6: In a presumptive blood test, I observed a green/blue color, but I'm not sure if it's a true positive. What can cause false positives?
In the context of forensic blood detection, the O-Tolidine reaction is catalyzed by the peroxidase-like activity of hemoglobin. However, other substances can also catalyze this reaction, leading to false positives. These include:
-
Chemical Oxidants: Substances like bleach can directly oxidize the O-Tolidine reagent.[7]
-
Plant Peroxidases: Certain vegetables and fruits contain peroxidases that can mimic the activity of hemoglobin.[6][7]
-
Metals and Salts: Some metallic salts can act as catalysts for the oxidation reaction.[7]
Q7: My O-Tolidine assay for chlorine is showing no color change, even though I expect chlorine to be present. What could be the issue?
Several factors could lead to a lack of color development:
-
Reagent Degradation: The O-Tolidine reagent can degrade over time, especially if not stored correctly. It should be stored in a cool, dark place.
-
Incorrect pH: The pH of the sample can influence the reaction. While the acidic O-Tolidine reagent helps to control the pH, highly alkaline samples may require adjustment.
-
Presence of Reducing Agents: Strong reducing agents in the sample can neutralize the chlorine before it has a chance to react with the O-Tolidine.
Experimental Protocols
Standard O-Tolidine Test for Residual Chlorine
Objective: To determine the total residual chlorine in a water sample.
Materials:
-
O-Tolidine reagent (analytical grade O-Tolidine dissolved in a 10% solution of HCl)[4]
-
10 mL test tube or cuvette
-
Pipette
-
Color comparator or spectrophotometer
Procedure:
-
Take 10 mL of the water sample in a clean test tube.[2]
-
Add 0.1 mL of the O-Tolidine reagent to the sample.[2]
-
Mix the solution thoroughly.
-
For free chlorine , observe the color development within 5-10 seconds.[2][4]
-
For total residual chlorine , allow the color to develop for 5 minutes.[2]
-
Compare the developed yellow color against standard color solutions in a comparator or measure the absorbance with a spectrophotometer to determine the chlorine concentration.
O-Tolidine-Arsenite (OTA) Test
Objective: To differentiate between free chlorine, combined chlorine, and interfering substances.
Materials:
-
O-Tolidine reagent
-
Sodium arsenite solution
-
Three 10 mL test tubes labeled A, B, and OT
-
Pipettes
-
Color comparator
Procedure:
-
Tube A (Free Chlorine + Interferences):
-
Add 0.5 mL of O-Tolidine reagent to the tube.
-
Add 10 mL of the water sample and mix quickly.
-
Within 5 seconds, add 0.5 mL of sodium arsenite solution and mix.
-
Read the color immediately in the comparator. This reading is (A).[8]
-
-
Tube B (Interferences):
-
Add 0.5 mL of sodium arsenite solution to the tube.
-
Add 10 mL of the water sample and mix.
-
Immediately add 0.5 mL of O-Tolidine reagent and mix.
-
Read the color immediately. This reading is (B1).
-
Read the color again after 5 minutes. This reading is (B2).[8]
-
-
Tube OT (Total Chlorine + Interferences):
-
Add 0.5 mL of O-Tolidine reagent to the tube.
-
Add 10 mL of the water sample and mix.
-
Read the color after 5 minutes. This reading is (OT).[8]
-
Calculations:
-
Free Chlorine = A - B1
-
Combined Chlorine = (OT - B2) - (A - B1)
-
Total Interfering Substances = B2
Data Presentation
| Parameter | Reading | Represents |
| A | Immediate | Free Chlorine + Interferences |
| B1 | Immediate | Interferences (at time 0) |
| B2 | 5 minutes | Interferences (at 5 minutes) |
| OT | 5 minutes | Total Chlorine + Interferences |
| Calculated Value | Formula |
| Free Residual Chlorine | A - B1 |
| Total Residual Chlorine | OT - B2 |
| Combined Residual Chlorine | (OT - B2) - (A - B1) |
Visualizations
Caption: O-Tolidine Reaction Mechanism
Caption: Troubleshooting Workflow
Caption: Cause and Solution Relationships
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 3. OT and OTA test | PSM Made Easy [ihatepsm.com]
- 4. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]
- 5. DSpace [open.bu.edu]
- 6. EP0030388A2 - Methods for detecting and quantifying occult blood in a human specimen - Google Patents [patents.google.com]
- 7. Storyline [courseresources.mit.usf.edu]
- 8. Orthotolidine-Arsenite Test [constructionmanuals.tpub.com]
improving the stability of O-Tolidine glucose reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of the O-Tolidine glucose reagent. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your glucose quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation, storage, and use of the O-Tolidine reagent for glucose estimation.
| Question | Answer |
| 1. What is the optimal storage condition for the O-Tolidine reagent? | The reagent should be stored in an amber or brown borosilicate glass bottle at room temperature (below 30°C), protected from light.[1][2] When stored correctly, a stabilized reagent can be viable for several months.[3][4] |
| 2. My freshly prepared O-Tolidine reagent has a yellow tint. Is this normal? | Yes, a newly prepared O-Tolidine reagent in glacial acetic acid typically has a light yellow color. This will change to a more stable amber color after about a week of aging.[1] |
| 3. The reagent has turned reddish-brown. Can I still use it? | A reddish-brown color indicates significant oxidation of the O-Tolidine, and the reagent should be discarded.[2] Using a degraded reagent will lead to high blank absorbance and inaccurate results. |
| 4. Why is my blank absorbance reading too high? | High blank absorbance is a primary indicator of reagent degradation due to oxidation. This can be caused by improper storage (exposure to light or air) or the age of the reagent. Ensure you are using a freshly prepared or properly stored stabilized reagent. |
| 5. My glucose standard curve is not linear. What are the possible causes? | Several factors can lead to a non-linear standard curve: 1. Reagent Degradation: An oxidized reagent will have reduced sensitivity. 2. Pipetting Errors: Inaccurate dilution of standards or dispensing of the reagent. 3. Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength (630-640 nm).[2] 4. Inconsistent Heating: The reaction is temperature-sensitive. Ensure all tubes (blank, standards, and samples) are heated for the same duration and at the same temperature. |
| 6. Can I use this reagent for samples other than serum or plasma? | The O-Tolidine method is primarily designed for biological fluids like serum, plasma, and urine.[5] If you are working with other sample types, you may need to perform validation studies to check for interfering substances. Deproteinization with trichloroacetic acid is often recommended for samples with high protein content.[3][6] |
| 7. What are the main chemical interferences in this assay? | The O-Tolidine method is susceptible to interference from other aldehydes and non-glucose reducing substances that may be present in the sample. While it is more specific than older copper reduction methods, it is not as specific as enzymatic assays. |
| 8. Is O-Tolidine a safe chemical to work with? | O-Tolidine (3,3'-dimethylbenzidine) is considered a suspected carcinogen.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves and a lab coat, and to work in a well-ventilated area or a fume hood. |
Data on Reagent Stability
The stability of the O-Tolidine reagent is significantly improved by the addition of a stabilizer, such as thiourea. The following table provides illustrative data on the expected performance of the reagent over time under different storage conditions. This data is representative and may vary based on the specific laboratory environment and reagent preparation.
| Storage Condition | Stabilizer | Time | Reagent Color | Blank Absorbance (630 nm) | % Decrease in Sensitivity* |
| Room Temp, Amber Bottle | With Thiourea | 1 Week | Amber | 0.05 | 0% |
| Room Temp, Amber Bottle | With Thiourea | 3 Months | Amber | 0.08 | < 5% |
| Room Temp, Amber Bottle | With Thiourea | 6 Months | Light Brown | 0.15 | < 10% |
| Room Temp, Clear Bottle | With Thiourea | 3 Months | Brown | 0.25 | ~ 20% |
| Room Temp, Amber Bottle | Without Thiourea | 1 Month | Reddish-Brown | > 0.40 | > 30% |
| 4°C, Amber Bottle | With Thiourea | 6 Months | Amber | 0.06 | < 5% |
*Sensitivity is defined as the slope of the glucose standard curve. A decrease in sensitivity indicates reagent degradation.
Experimental Protocols
Protocol 1: Preparation of Stabilized O-Tolidine Glucose Reagent
This protocol describes the preparation of 1 liter of O-Tolidine reagent with thiourea as a stabilizer.
Materials:
-
Glacial Acetic Acid (reagent grade)
-
Thiourea
-
O-Tolidine (3,3'-dimethylbenzidine)
-
1 L Amber Borosilicate Glass Bottle
-
Stir plate and stir bar
Procedure:
-
In a fume hood, add 940 mL of glacial acetic acid to the 1 L amber glass bottle.
-
Add 1.5 g of thiourea to the glacial acetic acid.[8]
-
Place the bottle on a stir plate and stir until the thiourea is completely dissolved.
-
Carefully add 60 mL of O-Tolidine to the solution while stirring.[8]
-
Continue stirring until the solution is homogenous.
-
Label the bottle with the reagent name, preparation date, and initials.
-
Allow the reagent to "age" for one week at room temperature before use. During this time, the initial yellow color will deepen to a stable amber hue.[1]
Protocol 2: Stability Testing of O-Tolidine Reagent
This protocol provides a method for evaluating the stability of the prepared O-Tolidine reagent over time.
Materials:
-
Prepared O-Tolidine Reagent
-
Stock Glucose Solution (100 mg/dL)
-
Spectrophotometer
-
Water bath (100°C)
-
Test tubes and pipettes
Procedure:
-
Time Zero (Initial) Measurement:
-
Within one week of preparing the reagent, perform a standard glucose assay.
-
Prepare a blank (distilled water) and a glucose standard (100 mg/dL).
-
To respective test tubes, add 0.05 mL of distilled water (for the blank) and 0.05 mL of the 100 mg/dL glucose standard.
-
Add 3.0 mL of the O-Tolidine reagent to each tube.
-
Mix well and place the tubes in a boiling water bath for exactly 10 minutes.[2]
-
Cool the tubes to room temperature.
-
Set the spectrophotometer to zero absorbance at 630 nm using the blank.
-
Measure the absorbance of the glucose standard. Record this value as the "Initial Absorbance."
-
Record the absorbance of the blank itself (before zeroing) and the color of the reagent.
-
-
Subsequent Time Points:
-
Store the reagent under the desired conditions (e.g., room temperature in an amber bottle).
-
Repeat the procedure outlined in step 1 at regular intervals (e.g., monthly for 6 months).
-
At each time point, record the reagent's color, the blank's absorbance, and the standard's absorbance.
-
-
Data Analysis:
-
Compare the blank absorbance at each time point to the initial value. An increase indicates degradation.
-
Calculate the percent decrease in sensitivity at each time point using the formula: % Decrease = [(Initial Absorbance - Current Absorbance) / Initial Absorbance] * 100
-
Visualizations
Logical Workflow for O-Tolidine Glucose Assay
The following diagram illustrates the standard workflow for determining glucose concentration using the O-Tolidine method.
Caption: Workflow for Glucose Determination using O-Tolidine.
Proposed Degradation Pathway of O-Tolidine
O-Tolidine is susceptible to oxidation, which is the primary cause of reagent instability. The following diagram shows a plausible degradation pathway where the aromatic amine is oxidized, leading to colored degradation products that interfere with the assay.
Caption: Plausible Oxidative Degradation Pathway of O-Tolidine.
References
- 1. researchgate.net [researchgate.net]
- 2. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. US3792044A - Method for determining glucose with o-toluidine reagent containing an arsenic compound - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. epa.gov [epa.gov]
- 8. laboratorytests.org [laboratorytests.org]
reducing background noise in O-Tolidine ELISA assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in O-Tolidine ELISA assays.
Troubleshooting Guide: High Background Signal
High background can obscure results and reduce assay sensitivity. The following guide addresses common causes of high background in a question-and-answer format.
Q1: My blank wells and negative controls are showing a high signal. What are the likely causes related to the o-tolidine substrate?
High background originating from the substrate itself is a common issue. Here are the primary causes and solutions:
-
Substrate Instability: O-tolidine solutions can be unstable and may auto-oxidize, leading to a colored product even in the absence of enzymatic activity. This is exacerbated by exposure to light and air.[1][2]
-
Solution: Always prepare the o-tolidine substrate solution fresh before use. Store the powdered o-tolidine in a tightly sealed, light-protected container in a dry environment.[1][2] When preparing the working solution, use clean glassware and high-purity water. Protect the substrate solution from direct light during preparation and incubation.[1]
-
-
Contaminated Substrate Buffer: The buffer used to dissolve the o-tolidine may be contaminated with oxidizing agents or microbial growth, which can lead to non-enzymatic color development.
-
Solution: Use sterile, high-quality reagents for your substrate buffer. Filter-sterilize the buffer if you suspect microbial contamination.
-
-
Prolonged Incubation with Substrate: The longer the incubation time with the substrate, the higher the potential for background signal to develop.
-
Solution: Optimize your substrate incubation time. Aim for a duration that provides a strong signal in your positive controls without significantly increasing the background in your negative controls. It is recommended to read the plate immediately after stopping the reaction.
-
Q2: I suspect non-specific binding of my antibodies is causing high background. How can I troubleshoot this?
Non-specific binding of the primary or secondary antibody is a frequent cause of high background.
-
Insufficient Blocking: If the blocking buffer does not effectively cover all unoccupied sites on the microplate wells, antibodies can bind non-specifically.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk) or try a different blocking buffer altogether.[3] Options include commercially available synthetic blockers or protein-based blockers like fish serum gelatin.[4][5] You can also try increasing the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[3]
-
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific binding.[6]
-
Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both your primary and secondary antibodies. The goal is to find the concentration that yields the best signal-to-noise ratio.
-
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent.[7]
-
Solution: Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity. Also, ensure your blocking buffer does not contain proteins that could be recognized by the secondary antibody (e.g., avoid milk-based blockers if your secondary antibody is anti-goat).
-
Q3: Could my washing technique be contributing to the high background?
Yes, inadequate washing is a very common reason for high background.
-
Insufficient Washing: Failure to remove all unbound antibodies and reagents will result in a high background signal.
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5). Ensure that the wells are completely filled with wash buffer during each cycle. After the final wash, tap the inverted plate firmly on a lint-free paper towel to remove any residual buffer. Adding a 30-second soak time for each wash step can also improve washing efficiency.[3]
-
-
Contaminated Wash Buffer: Microbial growth in the wash buffer can interfere with the assay.
-
Solution: Prepare fresh wash buffer daily and use sterile water.
-
Q4: Can incubation times and temperatures affect my background signal?
Absolutely. Both time and temperature can influence the binding kinetics and enzymatic reactions in your ELISA.
-
Incubation Temperature Too High: Higher temperatures can increase the rate of both specific and non-specific binding, as well as the enzymatic reaction rate, potentially leading to higher background.[8]
-
Incubation Times Too Long: Extended incubation periods for samples or antibodies can increase non-specific binding.
-
Solution: Optimize your incubation times. While longer incubations can sometimes increase sensitivity, they can also elevate the background.[6] A typical starting point is 1-2 hours at room temperature for antibody incubations.
-
Summary of Troubleshooting Strategies
| Problem Area | Potential Cause | Recommended Solution |
| Substrate | O-tolidine degradation/auto-oxidation | Prepare fresh substrate solution; protect from light. |
| Contaminated substrate buffer | Use high-purity, sterile reagents. | |
| Prolonged substrate incubation | Optimize incubation time; read plate immediately after stopping. | |
| Antibodies | Insufficient blocking | Increase blocking agent concentration or incubation time; try a different blocker. |
| Antibody concentration too high | Perform a titration to find the optimal antibody concentration. | |
| Secondary antibody cross-reactivity | Use pre-adsorbed secondary antibodies. | |
| Washing | Inadequate removal of unbound reagents | Increase the number of wash steps and include a soak time. |
| Residual buffer in wells | Invert and tap the plate firmly on an absorbent material after the last wash. | |
| Incubation | Temperature too high | Maintain a consistent room temperature (22-28°C). |
| Incubation times too long | Optimize incubation times for antibodies and samples. |
Experimental Protocols
Protocol: Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations of capture (if applicable) and detection antibodies to maximize the signal-to-noise ratio.
-
Plate Coating: Coat the wells of a 96-well plate with your antigen or capture antibody at varying concentrations (e.g., 0.5, 1, 2, 4 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with your chosen blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Add Antigen/Sample (for Sandwich ELISA): If performing a sandwich ELISA, add your antigen at a constant, known concentration to all wells. Incubate for 2 hours at room temperature. Wash 3 times.
-
Add Detection Antibody: Prepare serial dilutions of your detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000) in assay diluent. Add these dilutions to the rows of the plate. Include a "no antibody" control. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Add Enzyme-Conjugated Secondary Antibody/Streptavidin-HRP: Add the appropriate conjugate at a pre-determined dilution. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Add Substrate: Add freshly prepared o-tolidine substrate solution and incubate in the dark for a predetermined time (e.g., 15-30 minutes).
-
Stop Reaction: Add stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength.
-
Analyze Data: Create a grid of the results to identify the combination of antibody concentrations that provides the highest signal for your positive controls and the lowest signal for your negative controls.
Visualizations
Troubleshooting Workflow for High Background
Caption: A logical workflow to diagnose and resolve high background issues in ELISA assays.
Standard Sandwich ELISA Workflow
Caption: The sequential steps involved in a typical sandwich ELISA protocol.
Frequently Asked Questions (FAQs)
Q: Is o-tolidine the best substrate for my HRP-based ELISA?
A: While o-tolidine is a classic chromogenic substrate for horseradish peroxidase (HRP), it has been largely superseded in many applications by 3,3',5,5'-tetramethylbenzidine (TMB). TMB is generally more sensitive, provides a lower background, and is not considered a carcinogen, unlike o-tolidine.[8] If you are experiencing persistent issues with high background using o-tolidine, switching to a high-quality TMB substrate is a recommended alternative.
Q: My o-tolidine powder has changed color. Can I still use it?
A: O-tolidine powder should be white to light brown. If it has significantly darkened, it may have oxidized, which could lead to high background. It is best to use a fresh lot of the reagent.
Q: Can I reuse my diluted antibodies?
A: It is not recommended to reuse diluted antibodies for multiple experiments. This can lead to contamination and reduced antibody activity, which can affect the reproducibility of your results.
Q: What is the "edge effect" and how can I prevent it?
A: The "edge effect" refers to the phenomenon where the wells on the outer edges of the microplate show different absorbance readings than the inner wells. This can be caused by temperature gradients across the plate or evaporation of reagents from the outer wells. To minimize this, ensure the plate is sealed properly during incubations and that it is incubated in a temperature-stable environment. Allowing all reagents to come to room temperature before use can also help.[8]
Q: How do I know if my background is "too high"?
A: A good rule of thumb is that the absorbance of your blank or zero-standard wells should be less than 0.2 optical density (OD) units. The signal from your lowest standard should be at least two to three times higher than the background signal.
References
- 1. Enzyme-Substrate Reaction in ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. licorbio.com [licorbio.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PRP-loaded hydrogel for rotator cuff repair by promoting osteogenic differentiation and tendon regeneration [frontiersin.org]
- 8. ELISA Enzyme Substrates | Thermo Fisher Scientific - KE [thermofisher.com]
- 9. [Establishment of time-resolved fluorescence immunochromatographic assay for detection of carbohydrate antigen 19-9]. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Chlorine Testing: O-Tolidine vs. DPD Method
For researchers, scientists, and professionals in drug development, accurate measurement of chlorine is critical in various applications, from ensuring the sterility of water used in experiments to controlling disinfection processes. Two of the most common colorimetric methods for determining chlorine concentration are the O-Tolidine (OTO) and N,N-diethyl-p-phenylenediamine (DPD) methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your specific needs.
At a Glance: O-Tolidine vs. DPD
| Parameter | O-Tolidine Method | DPD Method |
| Principle | Oxidation of o-tolidine by chlorine produces a yellow-colored holoquinone. | Oxidation of N,N-diethyl-p-phenylenediamine (DPD) by chlorine produces a magenta-colored Würster dye. |
| Measurement Type | Primarily measures total chlorine. Can be adapted to differentiate free and combined chlorine with timed readings. | Can differentiate between free and total chlorine through the sequential addition of reagents. |
| Color Change | Colorless to Yellow | Colorless to Magenta/Pink |
| Linear Range | 0.1 - 10 mg/L[1] | 0.15 - 5.0 mg/L[2] |
| Limit of Quantification | ~0.2 mg/L[3] | ~0.077 mg/L[3] |
| Limit of Detection | ~0.089 mg/L[3] | ~0.023 mg/L[3] |
| Precision (%RSD) | 0.7% (at 2.0 mg/L free chlorine)[3] | 1.3% (at 2.0 mg/L free chlorine)[3] |
| Common Interferences | Iron, manganese, nitrites, and other oxidizing agents can produce false positive results.[4] | Oxidized manganese, bromine, iodine, chlorine dioxide, and ozone can cause positive interference. |
| Advantages | Simple, rapid for total chlorine, historically widely used. | More specific for free chlorine, higher sensitivity, stable color development. |
| Disadvantages | Less accurate due to interferences, o-tolidine is a potential carcinogen, color can be difficult to match visually. | More complex procedure for total chlorine, potential for bleaching at high chlorine concentrations. |
Chemical Principles and Workflows
The fundamental difference between the two methods lies in the indicator chemistry and the resulting colored product.
O-Tolidine Method
In an acidic solution, o-tolidine is oxidized by chlorine, resulting in the formation of a yellow-colored compound. The intensity of the yellow color is directly proportional to the total chlorine concentration.
DPD Method
The DPD method involves the oxidation of N,N-diethyl-p-phenylenediamine by free chlorine to form a magenta-colored radical cation known as a Würster dye. For total chlorine determination, potassium iodide is added, which is oxidized by combined chlorine to iodine. The iodine then oxidizes an equivalent amount of DPD, intensifying the magenta color.
Detailed Experimental Protocols
The following are generalized protocols for the spectrophotometric determination of chlorine. Specific details may vary depending on the reagent manufacturer and instrument.
O-Tolidine Method Protocol
Objective: To determine the total chlorine concentration in a water sample.
Materials:
-
Spectrophotometer
-
Cuvettes
-
O-Tolidine reagent solution
-
Chlorine-free water (for blank)
-
Water sample
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the appropriate value for the yellow holoquinone complex (typically around 440 nm).
-
Blank Preparation: Fill a cuvette with chlorine-free water. This will be used to zero the spectrophotometer.
-
Sample Preparation: Pipette a known volume of the water sample (e.g., 10 mL) into a clean test tube or cuvette.
-
Reagent Addition: Add a specified volume of the O-Tolidine reagent to the sample and mix thoroughly.
-
Color Development: Allow the color to develop for the recommended time (typically 5-10 minutes for total chlorine).
-
Measurement: Place the blank cuvette in the spectrophotometer and zero the instrument. Replace the blank with the sample cuvette and record the absorbance.
-
Concentration Determination: Determine the chlorine concentration from the absorbance reading using a pre-established calibration curve.
DPD Method Protocol
Objective: To determine the free and total chlorine concentrations in a water sample.
Materials:
-
Spectrophotometer or colorimeter
-
Cuvettes
-
DPD reagent (for free chlorine)
-
DPD reagent with potassium iodide (for total chlorine) or separate potassium iodide reagent
-
Chlorine-free water (for blank)
-
Water sample
Procedure for Free Chlorine:
-
Instrument Setup: Turn on the instrument and select the program for free chlorine determination. The wavelength is typically around 515-530 nm.
-
Blank Preparation: Fill a cuvette with the original water sample. This will serve as the blank to zero the instrument, accounting for any inherent color or turbidity.
-
Sample Preparation: Take a fresh, known volume of the water sample (e.g., 10 mL) in a separate cuvette.
-
Reagent Addition: Add the DPD free chlorine reagent to the sample cuvette and mix gently to dissolve.
-
Measurement: Immediately place the blank cuvette in the instrument and zero it. Then, within one minute of adding the reagent, place the sample cuvette in the instrument and record the free chlorine concentration.
Procedure for Total Chlorine:
-
Reagent Addition: To the cuvette that was just measured for free chlorine, add the potassium iodide reagent (or a combined DPD total chlorine reagent). Mix gently.
-
Color Development: Allow the color to develop for the recommended time (typically 2-3 minutes).
-
Measurement: Place the same cuvette back into the instrument and record the total chlorine concentration.
-
Combined Chlorine Calculation: The combined chlorine concentration can be calculated by subtracting the free chlorine reading from the total chlorine reading.
Conclusion
For researchers and scientists requiring high accuracy and the ability to differentiate between free and combined chlorine, the DPD method is generally the superior choice. Its higher sensitivity and specificity make it a more reliable method, particularly at the low chlorine concentrations often critical in research and pharmaceutical settings.
The O-Tolidine method, while simpler for a quick estimation of total chlorine, is prone to significant interferences and is less accurate. Furthermore, the potential carcinogenicity of o-tolidine is a significant consideration for laboratory safety. Given these factors, the DPD method is the recommended standard for most scientific applications demanding precise and reliable chlorine measurements.
References
A Comparative Analysis of O-Tolidine and Enzymatic Methods for Glucose Determination
A precise and accurate measurement of glucose is critical in research and clinical diagnostics for monitoring metabolic conditions. Historically, chemical methods such as the O-Tolidine procedure were widely used. However, with advancements in biotechnology, enzymatic assays have become the gold standard due to their superior specificity and reliability. This guide provides an objective comparison of the O-Tolidine and enzymatic methods for glucose determination, supported by experimental protocols and performance data.
Principles of Glucose Determination
O-Tolidine Method
The O-Tolidine method is a chemical-based assay where the aldehyde group of glucose condenses with a primary aromatic amine, O-Tolidine, in a hot, acidic environment.[1][2] This reaction produces a stable, green-colored N-glycosylamine and a corresponding Schiff base.[1][2][3] The intensity of the green color, measured spectrophotometrically at approximately 630 nm, is directly proportional to the glucose concentration in the sample.[1][2]
Enzymatic Methods
Enzymatic methods leverage the high specificity of enzymes to catalyze reactions involving glucose.[4][5][6] The two most common enzymatic methods are the Glucose Oxidase (GOD-POD) and the Hexokinase methods.
-
Glucose Oxidase (GOD-POD) Method: This is a two-step enzymatic reaction.[7][8][9] First, glucose oxidase (GOD) specifically catalyzes the oxidation of β-D-glucose to D-gluconic acid and hydrogen peroxide (H₂O₂).[7][10][11][12] In the second step, in the presence of peroxidase (POD), the hydrogen peroxide reacts with a chromogenic oxygen acceptor (like 4-aminoantipyrine and phenol) to produce a colored quinoneimine dye.[8][9][11] The intensity of the color is proportional to the initial glucose concentration and is measured spectrophotometrically.[8][9]
-
Hexokinase (HK) Method: This method is considered the reference standard for glucose determination.[8][13] It also involves a two-step coupled reaction.[8][14][15] First, hexokinase catalyzes the phosphorylation of glucose by adenosine triphosphate (ATP) to form glucose-6-phosphate (G6P) and adenosine diphosphate (ADP).[8][14][15] Subsequently, glucose-6-phosphate dehydrogenase (G6PD) oxidizes G6P to 6-phosphogluconate.[14][15] This oxidation is coupled with the reduction of nicotinamide adenine dinucleotide phosphate (NADP⁺) to NADPH.[14][15] The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucose concentration.[14]
Performance Comparison
The choice of method for glucose determination depends on various factors including specificity, precision, and potential interferences. The following table summarizes the key performance characteristics of the O-Tolidine and enzymatic methods.
| Feature | O-Tolidine Method | Glucose Oxidase (GOD-POD) Method | Hexokinase Method |
| Specificity | Non-specific for glucose. Reacts with other aldohexoses like galactose and mannose.[1][16][17] | Highly specific for β-D-glucose.[4][10][18] | Highly specific for glucose.[8][13] |
| Common Interferences | Other reducing substances. Formaldehyde can interfere with the analysis.[19] | Strong reducing agents like ascorbic acid (Vitamin C), uric acid, and glutathione can consume H₂O₂ and cause falsely low results.[8][16] | Minimal interference from common blood components.[8] Hemolysis can release G6P and other enzymes, potentially affecting results. |
| Precision (CV%) | Generally higher variability. | CV <5%[8] | CV <2%[8] |
| Safety Concerns | O-Tolidine is considered a potential carcinogen.[2] The use of hot glacial acetic acid requires caution.[1] | Reagents are generally less hazardous. | Reagents are generally less hazardous. |
| Speed & Automation | Manual method, relatively slow, and requires a heating step.[1][20] | Can be automated and is relatively fast.[7][8] | Considered the fastest and most accurate method, easily automated.[8] |
| Cost | Low cost.[8] | Low to moderate cost.[8] | Higher cost compared to GOD-POD. |
Experimental Protocols
O-Tolidine Method Protocol
-
Deproteinization: Precipitate proteins in the sample (e.g., plasma, serum) using trichloroacetic acid (TCA). Centrifuge to obtain a protein-free filtrate.[2][3]
-
Reaction: Add the O-Tolidine reagent (O-Tolidine dissolved in glacial acetic acid with thiourea as a stabilizer) to the protein-free filtrate, a blank, and a standard glucose solution.[2]
-
Incubation: Heat the tubes in a boiling water bath for a specified time (e.g., 10 minutes).[20][21]
-
Cooling: Rapidly cool the tubes to room temperature.[20]
-
Measurement: Measure the absorbance of the resulting green-colored complex at 630 nm against the blank.[1][2]
-
Calculation: Calculate the glucose concentration in the sample by comparing its absorbance to that of the standard.
Glucose Oxidase (GOD-POD) Method Protocol
-
Sample Preparation: Use plasma or serum. A blood sample is typically collected in a sodium fluoride vial to inhibit glycolysis.[22]
-
Reaction Setup: Label three test tubes as Blank, Standard, and Test.[9][22]
-
Reagent Addition:
-
To the Blank tube, add distilled water.[22]
-
To the Standard tube, add a known concentration of glucose standard solution.[22]
-
To the Test tube, add the sample (plasma).[22]
-
Add the GOD-POD reagent (containing glucose oxidase, peroxidase, 4-aminoantipyrine, and phenol in a buffer) to all tubes.[9][22]
-
-
Incubation: Mix the contents and incubate at 37°C for 10-15 minutes or at room temperature for 30 minutes.[9][22]
-
Measurement: Measure the absorbance of the standard and test samples against the blank at 505 nm or 540 nm.[9][12][22]
-
Calculation: Determine the glucose concentration in the test sample based on the absorbance of the standard.
Hexokinase Method Protocol
-
Sample Preparation: Serum or plasma is used. Deproteinization might be required in some protocols.[14]
-
Reaction 1: The sample is mixed with a reagent containing hexokinase and ATP. The reaction is incubated to allow for the conversion of glucose to glucose-6-phosphate.[8][14]
-
Reaction 2: A second reagent containing G6PD and NADP⁺ is added.[8][14]
-
Measurement: The rate of NADPH formation is measured by monitoring the change in absorbance at 340 nm. This rate is directly proportional to the glucose concentration.[14]
-
Automation: This procedure is typically performed on automated clinical chemistry analyzers.[8]
Visualizing the Methodologies
The following diagrams illustrate the workflows and reaction pathways for each glucose determination method.
Conclusion
The O-Tolidine method, while simple and inexpensive, suffers from significant drawbacks, including a lack of specificity and major safety concerns associated with the primary reagent.[1][2] These limitations have led to its replacement in most clinical and research laboratories.[2][18]
Enzymatic methods offer vastly superior performance. The glucose oxidase method is widely used due to its low cost and suitability for automation.[7][8][12] However, its susceptibility to interference from reducing substances can be a limitation.[8][16] The hexokinase method is recognized as the most accurate and precise method for glucose determination and is considered the reference method.[8][13] Its high specificity and minimal interference make it the preferred choice for applications demanding the highest level of accuracy, despite its higher cost. For researchers, scientists, and drug development professionals, understanding the principles and limitations of these methods is crucial for generating reliable and reproducible data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. laboratorytests.org [laboratorytests.org]
- 3. scribd.com [scribd.com]
- 4. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Enzyme - Wikipedia [en.wikipedia.org]
- 7. theseus.fi [theseus.fi]
- 8. Glucose Oxidase vs Glucose Hexokinase | Learn & Grow [agappe.com]
- 9. laboratorytests.org [laboratorytests.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Peroxidase-Coupled Glucose Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucose oxidase - Wikipedia [en.wikipedia.org]
- 13. Glucose Oxidase vs Glucose Hexokinase | Learn & Grow [agappe.com]
- 14. Hexokinase Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Blood Glucose - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. scispace.com [scispace.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
TMB vs. O-Tolidine: A Comparative Guide to Peroxidase Substrates in ELISA
For researchers, scientists, and drug development professionals utilizing Enzyme-Linked Immunosorbent Assay (ELISA), the choice of a peroxidase substrate is critical for achieving accurate and reliable results. This guide provides an objective comparison between the widely used 3,3',5,5'-Tetramethylbenzidine (TMB) and the historically significant but now largely obsolete o-tolidine. The comparison covers performance, chemical properties, and safety, supported by experimental protocols and visual diagrams to aid in understanding.
Executive Summary
TMB has emerged as the substrate of choice for horseradish peroxidase (HRP)-based ELISAs due to its superior sensitivity, safety profile, and stable signal generation. In contrast, o-tolidine, while historically used, is a known carcinogen, posing significant health risks to laboratory personnel. Furthermore, available data suggests that TMB offers enhanced sensitivity compared to older chromogenic substrates. This guide will delve into the specifics of each substrate to provide a comprehensive understanding of their respective advantages and disadvantages.
Performance and Chemical Properties
The performance of a peroxidase substrate in an ELISA is determined by its sensitivity, signal stability, and ease of use. TMB is recognized for its high sensitivity and the generation of a soluble blue product upon reaction with HRP in the absence of a stop solution, which can be measured at 650 nm.[1][2][3][4][5] The reaction can be stopped with an acid (e.g., sulfuric acid), which changes the color to yellow, with an optimal absorbance reading at 450 nm.[2][3][4][5] This stop-step amplifies the signal significantly.[6] O-tolidine also produces a colored product upon oxidation by HRP, but its use has been largely discontinued due to safety concerns and the availability of superior alternatives like TMB.
| Feature | TMB (3,3',5,5'-Tetramethylbenzidine) | O-Tolidine |
| Carcinogenicity | Not considered carcinogenic[6] | Known human carcinogen |
| Sensitivity | High sensitivity, with some formulations detecting as low as 20 pg/mL | Generally considered less sensitive than TMB |
| Reaction Product | Soluble blue product (650 nm), turns yellow (450 nm) with stop solution[1][2][3][4][5] | Colored product (wavelength varies) |
| Signal Stability | Stable signal, especially after stopping the reaction[3] | Less stable signal compared to TMB |
| Commercial Availability | Widely available in ready-to-use, stable, single-component solutions[2][3][4] | Limited availability for ELISA applications due to safety concerns |
| Safety Precautions | Standard laboratory precautions | Requires stringent handling procedures due to carcinogenicity |
Experimental Protocols
Detailed methodologies are crucial for reproducible ELISA results. Below are representative protocols for ELISAs utilizing TMB and a historical protocol for o-tolidine.
Standard ELISA Protocol using TMB Substrate
This protocol outlines a typical indirect ELISA workflow.
-
Coating: Coat a 96-well microplate with 100 µL/well of antigen solution (1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add 100 µL/well of the primary antibody diluted in blocking buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step five times.
-
Substrate Incubation: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 100 µL/well of stop solution (e.g., 2 M H₂SO₄).
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
Historical ELISA Protocol using O-Tolidine Substrate
This protocol is provided for informational purposes to illustrate the historical application of o-tolidine and is not recommended due to the associated health risks.
-
Coating, Washing, Blocking, and Antibody Incubations: Follow steps 1-8 of the TMB protocol.
-
Substrate Preparation: Prepare the o-tolidine substrate solution immediately before use. This typically involved dissolving o-tolidine dihydrochloride in a buffer (e.g., citrate-phosphate buffer) and adding hydrogen peroxide. Extreme caution and appropriate personal protective equipment are required.
-
Substrate Incubation: Add 100 µL/well of the freshly prepared o-tolidine substrate solution. Incubate in the dark for a specified time until sufficient color development.
-
Stop Reaction: Add a suitable stop solution if required by the specific protocol.
-
Read Absorbance: Measure the optical density at the appropriate wavelength for the o-tolidine reaction product.
Signaling Pathways and Experimental Workflow
Visualizing the biochemical reactions and the overall experimental process can enhance understanding.
Conclusion
The comparison between TMB and o-tolidine as peroxidase substrates in ELISA is unequivocal. TMB is the superior choice due to its enhanced sensitivity, stability, and, most importantly, its non-carcinogenic nature. The significant health risks associated with o-tolidine make its use in a modern laboratory setting unjustifiable, especially when a safer and more effective alternative like TMB is readily available. For researchers aiming for high-quality, reliable, and safe ELISA data, TMB is the recommended and industry-standard substrate.
References
- 1. ELISA实验方法 [sigmaaldrich.cn]
- 2. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Sandwich ELISA protocol | Abcam [abcam.com]
- 6. Lack of consistency between two commercial ELISAs and against an in-house ELISA for the detection of - Biospecimen Research Database [brd.nci.nih.gov]
A Comparative Guide to the Validation of the O-Tolidine Method for Quantitative Analysis
This guide provides an objective comparison of the O-Tolidine method for quantitative analysis, primarily of residual chlorine in water, with its common alternatives. Experimental data and detailed protocols are presented to support the comparison, aimed at researchers, scientists, and drug development professionals.
Introduction to the O-Tolidine Method
The O-Tolidine method is a colorimetric assay historically used for the determination of residual chlorine in water.[1] The principle of this test is based on the reaction of O-Tolidine with chlorine in an acidic medium, which produces a yellow-colored compound. The intensity of this color is directly proportional to the concentration of chlorine, which can be measured using a spectrophotometer or a visual comparator.[1] While simple and rapid, this method is susceptible to interferences from various substances.[2][3]
Alternatives to the O-Tolidine Method
Several alternative methods have been developed to overcome the limitations of the O-Tolidine test. The most prominent alternatives include:
-
DPD (N,N-diethyl-p-phenylenediamine) Method: This is another colorimetric method that is more specific for free and combined chlorine and is less prone to interferences than the O-Tolidine method.[1] The reaction of DPD with chlorine produces a red color.[4]
-
Amperometric Titration: This method is considered a standard of comparison for the determination of free and combined chlorine.[5] It involves the titration of chlorine with a reducing agent, and the endpoint is detected by measuring the change in electric current.[1][5]
Validation of Analytical Methods
The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose.[6][7] Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) guidelines, include:[6]
-
Accuracy: The closeness of agreement between the true value and the value found.[8][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8][9]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Comparative Data
The following table summarizes the performance characteristics of the O-Tolidine method and its alternatives based on typical validation parameters.
| Parameter | O-Tolidine Method | DPD Method | Amperometric Titration |
| Principle | Colorimetric | Colorimetric | Electrochemical |
| Specificity | Low; subject to interference from iron, manganese, and nitrites.[2][3] | Higher than O-Tolidine; more specific to free chlorine.[1] | High; considered a standard for comparison.[5] |
| Accuracy | Can be affected by interfering substances.[3] | Generally higher accuracy than O-Tolidine.[1] | High accuracy.[10] |
| Precision | Good for routine monitoring where interferences are low. | Good precision. | High precision.[1] |
| Linearity Range | Typically up to 10 mg/L. | 0.02 to 2.00 mg/L (low range).[4] | 3 to 1000 µg/L.[11] |
| Interferences | Iron, manganese, nitrites, and other oxidizing agents.[2][3] | Less affected by common interferences, but high chlorine levels can cause bleaching of the indicator.[12] | Affected by other halogens, chlorine dioxide, and nitrogen trichloride. Copper and silver can poison the electrode.[5] |
| Ease of Use | Simple and rapid.[3] | Relatively simple and rapid. | Requires more operator skill and specialized equipment.[5] |
| Cost | Low. | Moderate. | High. |
Experimental Protocols
O-Tolidine Method
-
Preparation of O-Tolidine Reagent: Dissolve 1.35 g of o-tolidine dihydrochloride in 500 mL of distilled water. Add this solution to a mixture of 150 mL of concentrated hydrochloric acid and 350 mL of distilled water.
-
Sample Preparation: Collect the water sample, ensuring no loss of chlorine.
-
Procedure:
-
Measurement: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 435-490 nm or compare the color with pre-calibrated color standards.
-
Distinguishing Free vs. Combined Chlorine: The color that develops within the first 5 seconds is indicative of free chlorine, while the color that develops over 5 minutes represents the total chlorine (free and combined). The difference between the two readings gives the combined chlorine concentration.[3]
DPD Method
-
Reagents: DPD indicator solution or tablets.
-
Sample Preparation: Collect the water sample.
-
Procedure for Free Chlorine:
-
Take a 10 mL water sample in a comparator tube.
-
Add one DPD No. 1 tablet and crush it to dissolve, or add the corresponding DPD reagent powder/liquid.[4]
-
A pink/red color will develop if free chlorine is present.
-
-
Procedure for Total Chlorine:
-
To the same sample after the free chlorine reading, add one DPD No. 3 tablet and crush it to dissolve.
-
The color will intensify, representing the total chlorine concentration.
-
-
Measurement: Place the tube in a color comparator or a colorimeter and read the chlorine concentration.
Amperometric Titration
-
Apparatus: Amperometric titrator with a platinum electrode assembly.
-
Reagents:
-
Phosphate buffer solution (pH 7).
-
Standard phenylarsine oxide (PAO) solution (0.00564N).
-
Potassium iodide (KI) solution.
-
Acetate buffer solution (pH 4).
-
-
Procedure for Free Chlorine:
-
Take a 200 mL sample.
-
Add 1 mL of phosphate buffer solution.
-
Titrate with standard PAO solution, adding the titrant in small increments.
-
Record the microammeter reading after each addition. The endpoint is reached when the addition of titrant no longer produces a significant change in the current.
-
-
Procedure for Total Chlorine:
-
Add 1 mL of acetate buffer solution and approximately 1 g of KI to the sample after the free chlorine titration (or to a fresh sample).
-
Allow it to react for at least 2 minutes in the dark.
-
Titrate with standard PAO solution to the amperometric endpoint as described above.
-
Visualizations
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. isws.illinois.edu [isws.illinois.edu]
- 3. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 4. scribd.com [scribd.com]
- 5. NEMI Method Summary - 4500-Cl D [nemi.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. wjarr.com [wjarr.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] An Amperometric Titration Procedure for the Determination of Total Chlorine Concentrations in Natural Waters | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to O-Tolidine Based Assays: Performance and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-Tolidine based assays with their modern alternatives, focusing on sensitivity, specificity, and experimental protocols. Due to its carcinogenic properties, O-Tolidine has been largely phased out in many applications. This document aims to provide objective data to support the transition to safer and often more effective alternatives.
Overview of O-Tolidine Assays
O-Tolidine is a chromogenic substrate that undergoes oxidation in the presence of a peroxidase or an oxidizing agent, resulting in a colored product. This property has been historically utilized in various assays, including the detection of blood (hemoglobin), glucose, and free chlorine. However, the significant health risks associated with O-Tolidine have necessitated the development and adoption of safer and more sensitive methods.
Performance Comparison
The following tables summarize the quantitative performance of O-Tolidine based assays in comparison to their common alternatives.
Blood (Hemoglobin) Detection
| Feature | O-Tolidine Assay | Alternative: TMB (Tetramethylbenzidine) Assay |
| Principle | Peroxidase-like activity of heme in hemoglobin catalyzes the oxidation of O-Tolidine. | Peroxidase-like activity of heme catalyzes the oxidation of TMB. |
| Limit of Detection (LOD) | 5.0 x 10-10 M for Hemoglobin | Generally considered more sensitive than O-Tolidine, though direct comparative LODs are not readily available in the literature. |
| Specificity | Prone to false positives from oxidizing agents and plant-based peroxidases. | Also susceptible to oxidizing agents, but generally considered to have a lower rate of false positives from dietary peroxidases. |
| Safety | Carcinogenic | Non-carcinogenic |
Glucose Estimation
| Feature | O-Tolidine Assay | Alternative: Enzymatic (Glucose Oxidase) Assay |
| Principle | Condensation reaction between the aldehyde group of glucose and O-Tolidine in a hot acidic medium. | Glucose is oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a colored product. |
| Limit of Detection (LOD) | 1.06 mg/dL[1] | 0.3 mg/dL[1] |
| Specificity | Not specific for glucose. Reacts with other aldoses such as galactose and mannose[2]. | Highly specific for β-D-glucose[2]. |
| Safety | O-Tolidine is carcinogenic. | Reagents are generally non-toxic. |
Free Chlorine Detection
| Feature | O-Tolidine Assay | Alternative: DPD (N,N-diethyl-p-phenylenediamine) Assay |
| Principle | O-Tolidine is oxidized by free chlorine, producing a yellow-colored compound. | DPD is oxidized by free chlorine, producing a magenta-colored compound. |
| Limit of Detection (LOD) | 0.026 mg/L | 0.023 mg/L |
| Specificity | Can be affected by interfering substances such as nitrates, iron, and manganese, leading to false positives. | Also subject to interferences, but generally considered more specific than O-Tolidine. |
| Safety | O-Tolidine is carcinogenic. | DPD is not considered carcinogenic. |
Experimental Protocols
O-Tolidine Assay for Blood (Hemoglobin) Detection
Materials:
-
O-Tolidine reagent: Dissolve 0.5 g of O-Tolidine in 100 mL of ethanol.
-
Glacial acetic acid
-
3% Hydrogen peroxide
-
Sample suspected of containing blood
-
Positive control (known blood sample)
-
Negative control (distilled water)
Procedure:
-
To a small portion of the sample (e.g., a swab from a suspected stain), add 1-2 drops of the O-Tolidine reagent.
-
Add 1-2 drops of glacial acetic acid.
-
Add 1-2 drops of 3% hydrogen peroxide.
-
Observe for a color change. A blue-green color indicates a positive result.
O-Tolidine Assay for Glucose Estimation
Materials:
-
O-Tolidine reagent: Dissolve 1.5 g of thiourea in 940 mL of glacial acetic acid. Add 60 mL of O-Tolidine and mix well. Store in an amber bottle[3].
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glucose standards (e.g., 50, 100, 200 mg/dL)
-
Blood plasma or serum sample
-
Water bath (100°C)
-
Spectrophotometer (630 nm)
Procedure:
-
Deproteinization: Mix 0.1 mL of plasma/serum with 0.9 mL of 10% TCA. Centrifuge to pellet the precipitated proteins.
-
Reaction: In separate test tubes, add 0.5 mL of the protein-free supernatant, glucose standards, or distilled water (for blank).
-
Add 5 mL of the O-Tolidine reagent to each tube and mix.
-
Incubate all tubes in a boiling water bath for 10 minutes.
-
Cool the tubes in cold water.
-
Measure the absorbance at 630 nm.
-
Calculate the glucose concentration of the sample by comparing its absorbance to that of the standards.
Enzymatic (Glucose Oxidase) Assay for Glucose Estimation
Materials:
-
Glucose oxidase reagent kit (containing glucose oxidase, peroxidase, and a chromogenic substrate)
-
Glucose standards
-
Blood plasma or serum sample
-
Spectrophotometer (wavelength specified by the kit manufacturer)
Procedure:
-
Follow the instructions provided with the commercial glucose oxidase kit.
-
Typically, a small volume of the sample or standard is mixed with the reagent.
-
The reaction is incubated for a specified time at a specific temperature.
-
The absorbance of the resulting colored product is measured.
-
Glucose concentration is determined from a standard curve.
Signaling Pathways and Workflows
Conclusion
While O-Tolidine based assays were historically significant, the data clearly supports the use of modern alternatives. For blood detection, TMB offers a safer profile with comparable or better sensitivity. In glucose estimation, enzymatic methods provide vastly superior specificity and sensitivity. For chlorine analysis, the DPD method is a safer and more reliable alternative. Given the carcinogenic nature of O-Tolidine, it is strongly recommended that researchers and professionals transition to these safer and more effective assays.
References
Understanding Cross-Reactivity in Immunoassays for Aromatic Amines: A Guide for Researchers
The Principle of Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen.[1][2] However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[2] This can lead to false-positive results or an overestimation of the target analyte's concentration.[3] Therefore, characterizing the cross-reactivity of an immunoassay is a critical validation step.
In a competitive immunoassay, a common format for detecting small molecules like O-Tolidine, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[4][5][6] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[5] Cross-reactivity is assessed by testing the ability of structurally related compounds to displace the labeled analyte from the antibody.
Hypothetical Cross-Reactivity Data for an O-Tolidine Immunoassay
To illustrate how cross-reactivity data is presented, the following table summarizes hypothetical results for a competitive O-Tolidine immunoassay. The cross-reactivity is typically expressed as a percentage, calculated using the concentration of the cross-reactant required to cause a 50% inhibition of the maximum signal (IC50) relative to the IC50 of the target analyte (O-Tolidine).
Calculation of Percent Cross-Reactivity:
(% Cross-Reactivity) = (IC50 of O-Tolidine / IC50 of Cross-Reactant) x 100
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| O-Tolidine | 3,3'-dimethylbenzidine | 10 | 100% |
| 3,3',5,5'-Tetramethylbenzidine | 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine | 25 | 40% |
| Benzidine | [1,1'-biphenyl]-4,4'-diamine | 100 | 10% |
| o-Toluidine | 2-methylaniline | > 1000 | < 1% |
| Aniline | aminobenzene | > 1000 | < 1% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol for Cross-Reactivity Assessment
The following is a generalized protocol for determining the cross-reactivity of a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Microtiter plate pre-coated with anti-O-Tolidine antibody
-
O-Tolidine standard solutions
-
Solutions of potential cross-reactants
-
O-Tolidine-enzyme conjugate (e.g., HRP-conjugated O-Tolidine)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions for the O-Tolidine standard and each potential cross-reactant.
-
Competitive Reaction:
-
Add a fixed volume of the O-Tolidine-enzyme conjugate to each well of the microtiter plate.
-
Add the standard solutions and the solutions of the potential cross-reactants to their respective wells.
-
Incubate the plate for a specified time (e.g., 60 minutes at 37°C) to allow for the competitive binding to occur.[7]
-
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.[8][9]
-
Substrate Addition: Add the substrate solution to each well and incubate for a set period (e.g., 15 minutes at room temperature) in the dark to allow for color development.[8]
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.[8]
-
Data Acquisition: Measure the absorbance (Optical Density or OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[7]
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the O-Tolidine standard and each cross-reactant to generate inhibition curves.
-
Determine the IC50 value for O-Tolidine and each cross-reactant from their respective curves.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned above.
-
Visualizing the Process
To further clarify the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.
Caption: Workflow of a competitive immunoassay for cross-reactivity testing.
Caption: Conceptual illustration of antibody specificity and cross-reactivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. betalifesci.com [betalifesci.com]
- 3. Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use - Substance Abuse: Clinical Issues in Intensive Outpatient Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. stratech.co.uk [stratech.co.uk]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of O-Tolidine and Guaiac-Based Assays for Fecal Occult Blood Detection
For Researchers, Scientists, and Drug Development Professionals
The detection of fecal occult blood is a critical screening method for various gastrointestinal disorders, most notably colorectal cancer. For decades, chemical-based tests relying on the pseudoperoxidase activity of heme have been a mainstay in clinical laboratories. Among these, the guaiac and o-tolidine tests have been widely used. This guide provides a detailed comparative analysis of these two methods, presenting experimental data, procedural protocols, and the underlying chemical principles to aid researchers in understanding their respective utilities and limitations.
Performance Characteristics: A Quantitative Comparison
The sensitivity and specificity of an occult blood test are paramount to its clinical utility, directly impacting the rates of false negatives and false positives. The following table summarizes the performance characteristics of O-Tolidine and guaiac-based fecal occult blood tests (FOBT).
| Parameter | O-Tolidine Test | Guaiac-Based Tests | Reference |
| Sensitivity | 45% | 54% | [1] |
| Specificity | 72% | 80% | [1] |
Note: Sensitivity and specificity can vary depending on the specific commercial test and the population being studied.
Chemical Principles and Reaction Mechanisms
Both O-Tolidine and guaiac tests operate on the same fundamental principle: the peroxidase-like activity of hemoglobin in the blood. In the presence of an oxidizing agent, typically hydrogen peroxide, the heme component of hemoglobin catalyzes the oxidation of a chromogenic substrate, resulting in a visible color change.
O-Tolidine Reaction Pathway
The O-Tolidine test utilizes 3,3'-dimethylbenzidine (o-tolidine) as the chromogenic substrate. In the presence of heme and hydrogen peroxide, o-tolidine is oxidized to a blue-colored quinone diimine derivative.
Guaiac Reaction Pathway
The guaiac test employs a phenolic compound, alpha-guaiaconic acid, extracted from the resin of Guaiacum trees. Similar to the o-tolidine test, the heme in blood catalyzes the oxidation of guaiaconic acid by hydrogen peroxide, producing a blue-colored quinone product.[2]
Experimental Protocols
Below are detailed methodologies for performing fecal occult blood tests using O-Tolidine and guaiac-based reagents.
O-Tolidine Fecal Occult Blood Test Protocol
The O-Tolidine test is noted for its high sensitivity, which can also lead to a higher rate of false positives.
Reagents:
-
O-Tolidine Reagent: A solution of o-tolidine in a suitable solvent (e.g., glacial acetic acid or ethanol). A typical preparation involves a 0.5% o-tolidine solution (5 mg/ml).[2]
-
Developing Solution: A solution of hydrogen peroxide, typically 3% (v/v).
Procedure:
-
Sample Preparation: A small, representative portion of the fecal sample is collected.
-
Application: A thin smear of the fecal sample is applied to a piece of filter paper.
-
Reagent Addition: A few drops of the o-tolidine reagent are added to the fecal smear, followed by a few drops of the hydrogen peroxide solution.
-
Observation: The development of a blue color within a specified time frame (e.g., 2 minutes) indicates a positive result for occult blood. The intensity and speed of color development can be roughly proportional to the amount of blood present.
Guaiac Fecal Occult Blood Test (gFOBT) Protocol
The guaiac test is the more commonly used method and is often available in commercially prepared slide kits.
Reagents (for slide-based test):
-
Guaiac-impregnated paper: Contained within a cardboard slide.
-
Developing Solution: A stabilized solution of hydrogen peroxide in an alcohol base.
Procedure:
-
Sample Collection: The patient collects a small stool sample using an applicator stick.
-
Slide Application: A thin smear of the stool sample is applied to the designated area on the front of the guaiac slide. A second sample from a different part of the stool is often applied to a second window on the slide.
-
Drying: The slide is allowed to air dry for a short period.
-
Development: The back flap of the slide is opened, and two drops of the developer solution are applied to the paper over each stool smear.
-
Interpretation: The appearance of any trace of blue color within 30-60 seconds is considered a positive result.[3]
Interfering Substances
A significant drawback of both O-Tolidine and guaiac tests is their susceptibility to interference from various dietary and medicinal substances, which can lead to inaccurate results.
Experimental Workflow for Assessing Interferences
Common Interfering Substances
| Substance Category | Examples | Effect on Test | Rationale |
| Dietary Peroxidases | Horseradish, turnips, broccoli, cauliflower, red radishes | False Positive | These vegetables contain peroxidases that can catalyze the oxidation of the chromogen in the absence of blood.[4] |
| Red Meat | Beef, lamb, etc. | False Positive | Contains hemoglobin and myoglobin which have peroxidase activity.[5] |
| Antioxidants | Vitamin C (ascorbic acid) in excess of 250 mg/day, citrus fruits | False Negative | Ascorbic acid is a reducing agent that can interfere with the oxidation reaction, preventing color development.[6] |
| Medications | Aspirin, NSAIDs (e.g., ibuprofen, naproxen), anticoagulants | False Positive (Physiological) | These medications can cause gastrointestinal irritation and bleeding, leading to a true positive result that may not be from a pathological source.[5] |
| Iron Supplements | Ferrous sulfate | No significant effect on modern guaiac tests, but historically a concern. | Previously thought to cause false positives, but studies have shown they do not interfere with the Hemoccult test.[7] |
Conclusion
Both O-Tolidine and guaiac-based tests have played a significant role in the history of fecal occult blood testing. While the O-Tolidine test may offer higher sensitivity in some contexts, it is generally considered less specific than the guaiac test, leading to a higher rate of false positives.[1] Furthermore, the carcinogenic nature of o-tolidine has led to a significant decline in its use in clinical settings.
The guaiac test, particularly in the form of commercially available slide kits, has become the more standard chemical-based method. However, both tests are susceptible to a range of dietary and medicinal interferences, necessitating careful patient preparation for reliable results. For research and clinical applications demanding higher sensitivity and specificity without dietary restrictions, immunochemical methods (FIT) have largely superseded these older chemical tests. Nevertheless, an understanding of the principles and performance of O-Tolidine and guaiac tests remains valuable for interpreting historical data and for use in resource-limited settings.
References
- 1. scielo.br [scielo.br]
- 2. EP0030388A2 - Methods for detecting and quantifying occult blood in a human specimen - Google Patents [patents.google.com]
- 3. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
- 4. Diagnostic accuracy of faecal occult blood tests used in screening for colorectal cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Point of Care- Occult Blood Stool | MLabs [mlabs.umich.edu]
- 7. scilit.com [scilit.com]
A Comparative Performance Review of O-Tolidine Test Kits
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive evaluation of O-Tolidine test kits, providing a comparative analysis of their performance for two primary applications: the determination of residual chlorine in water and the presumptive identification of bloodstains in forensic analysis. While O-Tolidine was historically a common reagent for these tests, newer methods have emerged, offering improved specificity and safety. This guide will objectively compare the O-Tolidine method with current alternatives, supported by available performance data and detailed experimental protocols.
O-Tolidine for Residual Chlorine Testing
The O-Tolidine method relies on the oxidation of O-Tolidine by chlorine, which produces a yellow-colored compound. The intensity of the color, measured visually or with a colorimeter, is proportional to the total chlorine concentration. However, this method is prone to interferences and has been largely superseded by the DPD (N,N-diethyl-p-phenylenediamine) method for water quality analysis.
Performance Comparison: O-Tolidine vs. DPD Methods for Chlorine Analysis
| Performance Metric | O-Tolidine Method | DPD Method | Supporting Data/References |
| Specificity | Reacts with free chlorine, combined chlorine (chloramines), and other oxidizing agents, leading to potential overestimation of free chlorine. | Can differentiate between free and total chlorine, providing a more accurate assessment of disinfection efficacy. | The DPD test can distinguish between free and combined forms of chlorine, while O-Tolidine can only read total chlorine[1]. |
| Accuracy | Generally considered less accurate due to interferences from substances like manganese, iron, and nitrites. | Offers higher accuracy, especially the FAS-DPD titration method, which minimizes subjective color matching. | Hach, a leading manufacturer of water testing equipment, highlights that their DPD-based kits offer more accurate results than O-Tolidine[2]. |
| Safety | O-Tolidine is a suspected carcinogen, posing a health risk to users. | DPD reagents are considered safer to handle. | Hach notes that O-Tolidine is a hazardous substance[2]. |
| Ease of Use | Simple colorimetric test. | Available in simple colorimetric kits (liquid and powder) and more precise titration kits. | Both methods are available in user-friendly test kit formats. |
Experimental Protocol: O-Tolidine Method for Total Chlorine (General Procedure for a visual comparator kit like the Taylor K-1000)
-
Rinse a comparator tube with the water sample to be tested.
-
Fill the comparator tube to the indicated mark (e.g., 9 mL) with the water sample.
-
Add the specified number of drops of O-Tolidine reagent to the tube.
-
Cap the tube and invert several times to mix thoroughly.
-
Immediately place the tube in the comparator.
-
Hold the comparator up to a light source and compare the color of the sample to the color standards.
-
The matching color standard indicates the total chlorine concentration in parts per million (ppm).
O-Tolidine for Presumptive Blood Testing
In forensic science, the O-Tolidine test is a presumptive assay for the presence of blood. It utilizes the peroxidase-like activity of the heme group in hemoglobin. In the presence of an oxidizing agent (like hydrogen peroxide) and heme, O-Tolidine is oxidized to a blue-green colored product.
Performance Comparison: O-Tolidine vs. Other Presumptive Blood Tests
| Performance Metric | O-Tolidine Method | Phenolphthalein (Kastle-Meyer) Method | Supporting Data/References |
| Sensitivity | Generally considered to have high sensitivity, capable of detecting minute traces of blood. | Also highly sensitive, but some studies suggest O-Tolidine may be slightly more sensitive. | O-Tolidine has been found to be more sensitive than phenolphthalein in some studies[3]. |
| Specificity | Less specific, as it can react with other oxidizing agents and plant peroxidases, leading to false positives. | More specific to blood than O-Tolidine, with fewer false-positive reactions from common substances. | The Kastle-Meyer test is more specific to blood, returning fewer false positives[3]. |
| Safety | O-Tolidine is a suspected carcinogen. | Phenolphthalein is considered a safer alternative. | Due to its carcinogenic properties, many forensic laboratories have shifted to safer reagents like phenolphthalein. |
Experimental Protocol: O-Tolidine Presumptive Blood Test (General Procedure)
-
A small sample of the suspected stain is collected on a sterile cotton swab or filter paper.
-
A drop of ethanol is added to the sample to lyse the red blood cells.
-
A drop of the O-Tolidine reagent is added to the sample.
-
Finally, a drop of 3% hydrogen peroxide is added.
-
An immediate color change to blue-green indicates a positive presumptive test for blood. The reaction should be observed within seconds as a delayed color change may not be a true positive.
Visualizing the Chemistry and Workflows
To further clarify the processes discussed, the following diagrams illustrate the chemical reaction of the O-Tolidine test and a typical experimental workflow for its use in water quality testing.
Caption: Chemical reaction of the O-Tolidine test for chlorine.
Caption: Experimental workflow for O-Tolidine water testing.
References
A Comparative Guide to O-Tolidine and DPD Assays for Residual Chlorine Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of residual chlorine is critical in various applications, from ensuring the sterility of water for pharmaceutical production to monitoring disinfection processes. The O-Tolidine and N,N-diethyl-p-phenylenediamine (DPD) assays are two common colorimetric methods employed for this purpose. This guide provides an objective comparison of their performance, focusing on the crucial parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ), and includes detailed experimental protocols.
Performance Comparison: LOD and LOQ
The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
A summary of the LOD and LOQ values for O-Tolidine and DPD assays is presented in the table below. It is important to note that these values can be influenced by the specific instrumentation, reagent quality, and the sample matrix.
| Parameter | O-Tolidine Assay | DPD Assay |
| Limit of Detection (LOD) | 0.026 mg/L[1] | ~0.01 - 0.05 mg/L |
| Limit of Quantification (LOQ) | 0.089 mg/L[1] | ~0.03 - 0.1 mg/L |
| Typical Measurement Range | 0.1 - 10 mg/L[2] | 0.05 - 4 mg/L |
The DPD method generally exhibits a lower limit of detection, making it more suitable for applications requiring the measurement of very low chlorine residuals. While the O-Tolidine assay is a historically significant and simple method, its use has declined due to the carcinogenic nature of O-Tolidine and the superior sensitivity and specificity of the DPD method.[3]
Experimental Protocols
Detailed methodologies for performing the O-Tolidine and DPD assays, along with a standardized protocol for determining the LOD and LOQ, are provided below.
O-Tolidine Assay for Total Residual Chlorine
This protocol is based on the traditional colorimetric method.
Materials:
-
Spectrophotometer or colorimeter with a filter for wavelength at 440-490 nm
-
O-Tolidine reagent solution
-
Chlorine-free water for blank and standards
-
Glassware
Procedure:
-
Sample Collection: Collect the water sample to be analyzed.
-
Blank Preparation: To a cuvette, add 10 mL of chlorine-free water.
-
Sample Preparation: To a separate cuvette, add 10 mL of the water sample.
-
Reagent Addition: Add 0.5 mL of the O-Tolidine reagent solution to each cuvette.
-
Color Development: Mix gently and allow the color to develop for 5-10 minutes in the dark. A yellow color indicates the presence of chlorine.[4][5]
-
Measurement: Measure the absorbance of the sample against the blank at the appropriate wavelength.
-
Quantification: Determine the chlorine concentration from a pre-established calibration curve prepared using standards of known chlorine concentrations.
DPD Assay for Free and Total Residual Chlorine
The DPD method can differentiate between free and total chlorine.
Materials:
-
Spectrophotometer or colorimeter with a filter for wavelength at 515 nm
-
DPD reagent (can be in powder pillow or liquid form)
-
Phosphate buffer solution (pH 6.5)
-
Potassium iodide (for total chlorine)
-
Chlorine-free water
-
Glassware
Procedure for Free Chlorine:
-
Sample Collection: Collect the water sample.
-
Blank Preparation: To a cuvette, add 10 mL of the water sample.
-
Sample Preparation: To a separate cuvette, add 10 mL of the water sample.
-
Reagent Addition: Add the DPD reagent to the sample cuvette and mix gently. A pink color will develop in the presence of free chlorine.
-
Measurement: Within one minute of adding the reagent, measure the absorbance of the sample against the blank at 515 nm.
-
Quantification: Determine the free chlorine concentration from a calibration curve.
Procedure for Total Chlorine:
-
To the cuvette used for the free chlorine measurement (or a freshly prepared sample with DPD reagent), add a small crystal of potassium iodide.
-
Mix gently and wait for 2-3 minutes for the color to develop fully.
-
Measure the absorbance at 515 nm.
-
Determine the total chlorine concentration from a calibration curve. The combined chlorine concentration can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The following protocol is a generalized approach based on the U.S. Environmental Protection Agency (EPA) Method Detection Limit (MDL) procedure (40 CFR Part 136, Appendix B) and standard practices for determining LOQ.
1. Estimation of the Detection Limit:
-
Based on a signal-to-noise ratio of 3:1 to 5:1.
-
Based on the standard deviation of a series of blank measurements.
-
Based on the visual evaluation of the lowest concentration that produces a discernible signal.
2. Method Detection Limit (MDL/LOD) Determination:
-
Prepare a standard in reagent-grade water with a concentration 1 to 5 times the estimated detection limit.
-
Analyze a minimum of seven replicates of this standard.
-
Calculate the standard deviation (S) of the replicate measurements.
-
The MDL is calculated as: MDL = t * S
-
Where 't' is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (for n=7, t = 3.143).
-
3. Limit of Quantification (LOQ) Determination:
-
Method 1: Based on Standard Deviation: The LOQ is often defined as 10 times the standard deviation of the blank or a low-level standard. LOQ = 10 * S
-
Method 2: Based on Precision: Determine the concentration at which a predefined level of precision is met (e.g., a relative standard deviation of ≤ 20%). This involves analyzing a series of low-concentration standards and plotting the relative standard deviation against the concentration.
Logical Relationship between LOD and LOQ
The following diagram illustrates the conceptual relationship between the Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). The LOB represents the highest apparent analyte concentration expected when a blank sample is analyzed. The LOD is the lowest concentration that is statistically different from the LOB, and the LOQ is the lowest concentration that can be reliably quantified with a defined level of precision and accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. How to detect the residual chlorine content in water? - Knowledge - Zhejiang Lohand Environment Technology Co.,Ltd. [lohandbio.com]
- 4. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the O-Tolidine Assay for Residual Chlorine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the o-tolidine assay for the determination of residual chlorine, presenting performance data from various studies to offer insights into its accuracy, precision, and limitations. Detailed experimental protocols and a workflow diagram are included to support researchers in their analytical method selection and implementation.
Principle of the O-Tolidine Assay
The o-tolidine test is a colorimetric method used to determine the concentration of residual chlorine in water. The underlying principle is the reaction of o-tolidine with chlorine (both free and combined) in an acidic solution, which produces a yellow-colored holoquinone. The intensity of the yellow color is directly proportional to the concentration of chlorine, which can be quantified by visual comparison with standardized color discs or by using a spectrophotometer.[1][2]
Inter-Laboratory Performance Data
Table 1: Performance Characteristics of the O-Tolidine Assay in Different Matrices
| Parameter | Saline Water[3] | Greywater (Batch Method)[4][5] | Greywater (Sequential Injection)[4][5] |
| Linearity | Up to 1.8 mg/L | 0 - 3.0 mg/L | 0 - 5.0 mg/L |
| Precision (RSD) | 0.93% for 1.4 mg/L | Not Reported | Not Reported |
| Limit of Detection | 0.11 mg/L (saline), 0.04 mg/L (non-saline) | 0.089 mg/L (as Limit of Quantification) | Not Reported |
| Limit of Quantification | Not Reported | 0.2 mg/L | 0.5 mg/L |
| Recovery | Not Reported | 100 ± 3% (for TOC < 60 mg/L) | 100 ± 3% (for TOC < 60 mg/L) |
Table 2: Comparison with Other Chlorine Testing Methods
| Method | Key Advantages | Key Disadvantages | Reported Performance |
| O-Tolidine (OT) | Simple, rapid, and inexpensive.[2] | Less accurate and specific; gives lower values compared to other methods.[6] Known carcinogen.[4] Interfered by iron, manganese, and nitrites.[2][7] Cannot distinguish between free and combined chlorine without procedural modifications.[8] | In one study, OT gave lower values at all concentrations of total chlorine compared to DPD and amperometric titration.[6] |
| N,N-diethyl-p-phenylenediamine (DPD) | Most widely used method; can differentiate between free and total chlorine.[9] Generally considered more accurate than o-tolidine. | Reagent stability can be a concern. | The DPD method is a standard analytical approach for the analysis of residual chlorine.[10] |
| Amperometric Titration | High accuracy and precision. | Requires more specialized equipment and trained personnel. | Considered a reference method for chlorine analysis.[6] |
Experimental Protocols
Standard O-Tolidine (OT) Test for Total Residual Chlorine
This protocol is a basic procedure for determining the total residual chlorine concentration.
Materials:
-
Water sample
-
O-tolidine reagent solution (analytical grade o-tolidine dissolved in 10% hydrochloric acid)[2]
-
Glass test tubes or cuvettes
-
Pipettes
-
Color comparator or spectrophotometer
Procedure:
-
Take a 10 mL of the chlorinated water sample in a glass tube.[2]
-
Add 0.1 mL of the o-tolidine solution to the sample.[2]
-
Mix thoroughly.
-
Allow the color to develop for approximately 5 minutes.[2]
-
Measure the intensity of the yellow color using a color comparator or a spectrophotometer at the appropriate wavelength.
-
Determine the chlorine concentration by comparing the reading to a calibration curve or standard color discs.
O-Tolidine-Arsenite (OTA) Test for Differentiating Free and Combined Chlorine and Correcting for Interferences
This modified procedure is used to overcome interferences from substances like iron, manganese, and nitrites and to differentiate between free and combined chlorine.[2]
Materials:
-
Same as the standard OT test
-
Sodium arsenite solution
Procedure:
Part A: Measurement of Interfering Substances
-
Take a 10 mL water sample in a test tube.
-
Add sodium arsenite solution. This will remove any residual chlorine.
-
Add the o-tolidine solution.
-
The resulting color is due to the presence of interfering substances. Record this value (Reading A).
Part B: Measurement of Free Residual Chlorine
-
Take a fresh 10 mL water sample in another test tube.
-
Add the o-tolidine solution.
-
Immediately (within 5 seconds), add the sodium arsenite solution. This "arrests" the reaction, preventing the slower-reacting combined chlorine from developing color.[2]
-
The color developed represents the free residual chlorine plus interferences. Record this value (Reading B).
-
Free Residual Chlorine = Reading B - Reading A.
Part C: Measurement of Total Residual Chlorine
-
Follow the standard OT test procedure (steps 1-5). The color developed after 5 minutes represents the total residual chlorine (free + combined) plus interferences. Record this value (Reading C).
-
Total Residual Chlorine = Reading C - Reading A.
-
Combined Residual Chlorine = Total Residual Chlorine - Free Residual Chlorine.
Workflow for Inter-Laboratory Comparison of O-Tolidine Assay
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of residual chlorine in greywater using o-tolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.hach.com [cdn.hach.com]
- 7. isws.illinois.edu [isws.illinois.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. awt.org [awt.org]
- 10. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
Safety Operating Guide
Proper Disposal of O-Tolidine Sulfate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL OVERVIEW
O-Tolidine sulfate and its parent compound, o-tolidine, are classified as hazardous and potentially carcinogenic substances.[1][2][3][4] Proper disposal is not only a matter of laboratory safety but also a legal requirement under federal, state, and local regulations.[5] The primary and most recommended method of disposal is through a licensed hazardous waste management company that can perform controlled incineration.[6] Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system.[6]
This guide provides essential procedural steps for the safe handling and disposal of this compound in a research environment.
Regulatory and Hazard Information
O-Tolidine and its salts are subject to regulation under several federal acts. For instance, o-Tolidine hydrochloride is listed under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) and the Superfund Amendments and Reauthorization Act (SARA) Title III, Section 313.[5] It is recognized as a carcinogen, and wastes containing it are considered hazardous.[1][2]
Quantitative Disposal Data
| Compound | Reportable Quantity (RQ) |
| o-Tolidine hydrochloride | 100 lbs (45.4 kg) |
Primary Disposal Procedure: Off-Site Incineration
The safest and most compliant method for disposing of this compound waste is through a certified hazardous waste disposal service.
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including pure substance, contaminated solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently.
Step 2: Container and Labeling
-
Use a chemically compatible container, preferably a high-density polyethylene (HDPE) container with a secure, tight-fitting lid.
-
The container must be in good condition and free from leaks.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Your institution may have specific labeling requirements.
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[6]
-
Ensure the storage area is secure to prevent unauthorized access.
Step 4: Arranging for Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and pickup.
Experimental Protocol: In-Lab Chemical Degradation (for Small Quantities)
Disclaimer: The following protocol is based on the chemical degradation of similar aromatic amines. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles. The efficacy of this procedure for this compound should be validated on a small scale before treating larger quantities. Always consult with your institution's EHS office and comply with all local regulations before attempting any in-laboratory treatment of hazardous waste.
This procedure utilizes potassium permanganate, a strong oxidizing agent, to break down the aromatic amine structure of O-Tolidine.
Methodology: Oxidation with Acidified Potassium Permanganate
-
Preparation: In a suitably sized flask equipped with a magnetic stirrer and placed in an ice bath within a chemical fume hood, prepare a 3M solution of sulfuric acid.
-
Dissolution: Slowly and carefully dissolve the this compound waste into the chilled sulfuric acid solution with constant stirring.
-
Oxidation: While maintaining a low temperature with the ice bath, slowly add a saturated solution of potassium permanganate dropwise. A brown precipitate of manganese dioxide will form. Continue adding the permanganate solution until a faint purple color persists for at least one hour, indicating an excess of the oxidizing agent.
-
Quenching: After the reaction is complete (persistent purple color), cautiously quench the excess potassium permanganate by adding a small amount of sodium bisulfite or ascorbic acid, one portion at a time, until the purple color disappears and the solution becomes colorless or pale yellow.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a base, such as sodium hydroxide or sodium carbonate, in small portions. Monitor the pH and adjust to a neutral range (pH 6-8). Be aware that this neutralization step is exothermic and may generate gas.
-
Final Disposal: Once neutralized, the resulting solution may be eligible for disposal down the sanitary sewer, depending on your local regulations and the absence of other hazardous components. It is imperative to obtain approval from your EHS office before any drain disposal.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
Contain the spill using an inert absorbent material like sand, vermiculite, or commercial spill absorbents.[5]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
For larger spills, contact your institution's emergency response team.
Disposal Workflow Diagram
Caption: Workflow for this compound waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 4,4'-Bi-o-toluidine sulphate | C14H18N2O4S | CID 20510156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labdepotinc.com [labdepotinc.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
